molecular formula C12H23NO4 B15607678 NSC 135130

NSC 135130

Número de catálogo: B15607678
Peso molecular: 245.32 g/mol
Clave InChI: JHELVJNRWQYMIA-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NSC 135130 is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)9(10(14)16-7)13(6)11(15)17-12(3,4)5/h8-9H,1-7H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHELVJNRWQYMIA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Mechanism of Action of NSC 135130 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a notable absence of detailed information regarding the specific molecular mechanism of action of NSC 135130 in cancer cells. While broadly categorized as a small molecule inhibitor with potential applications in cancer research, specific signaling pathways, quantitative efficacy data, and detailed experimental protocols for this compound are not publicly available in the retrieved scientific literature.

This compound is noted as a research tool used to investigate signal transduction pathways pertinent to cancer cell proliferation and apoptosis. It is suggested to modulate protein-protein interactions that are critical for tumor growth and programmed cell death. Furthermore, there are indications of its potential to enhance the efficacy of existing chemotherapy agents by overcoming drug resistance mechanisms in certain cancer types. However, the specific molecular targets and the intricacies of its interaction with cellular machinery remain to be elucidated in published research.

Due to the lack of specific data on this compound, this guide will, in the subsequent sections, provide a generalized framework for the methodologies and analyses that are typically employed to characterize the mechanism of action of a novel anti-cancer compound. This will include representative experimental protocols and data presentation formats that would be essential for a thorough investigation, should the primary research data for this compound become available.

I. General Methodologies for Elucidating the Mechanism of Action of Anti-Cancer Compounds

To characterize the mechanism of action of a novel investigational drug like this compound, a series of established experimental procedures are typically followed. These assays aim to determine the compound's effect on cell viability, cell cycle progression, and the induction of apoptosis, as well as to identify the specific molecular pathways it modulates.

A. Cell Viability and Cytotoxicity Assays

A fundamental first step is to determine the concentration at which a compound inhibits cancer cell growth.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast Cancer[Data Not Available][Data Not Available]
HCT116Colon Cancer[Data Not Available][Data Not Available]
A549Lung Cancer[Data Not Available][Data Not Available]
HeLaCervical Cancer[Data Not Available][Data Not Available]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the investigational compound (e.g., this compound) for specified time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

B. Cell Cycle Analysis

To understand if a compound halts cell proliferation by arresting the cell cycle at a specific phase.

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control[Data Not Available][Data Not Available][Data Not Available]
This compound (IC50)[Data Not Available][Data Not Available][Data Not Available]
This compound (2x IC50)[Data Not Available][Data Not Available][Data Not Available]

Experimental Protocol: Propidium (B1200493) Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Apoptosis Assays

To determine if the compound induces programmed cell death.

Table 3: Hypothetical Quantification of Apoptosis by Annexin V/PI Staining

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control[Data Not Available][Data Not Available][Data Not Available]
This compound (IC50)[Data Not Available][Data Not Available][Data Not Available]
This compound (2x IC50)[Data Not Available][Data Not Available][Data Not Available]

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay [1][2][3]

  • Cell Treatment: Treat cells with the compound as previously described.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[3]

II. Visualizing Potential Mechanisms: Signaling Pathways and Workflows

Given the general description of this compound as an inhibitor of cancer cell proliferation and an inducer of apoptosis, we can create hypothetical diagrams of the signaling pathways it might target and the experimental workflows used to investigate them.

G cluster_0 Generic Experimental Workflow for Characterizing a Novel Anti-Cancer Compound A Cancer Cell Lines (e.g., MCF-7, HCT116) B Compound Treatment (this compound) A->B C Cell Viability Assay (MTT) B->C D Cell Cycle Analysis (PI Staining) B->D E Apoptosis Assay (Annexin V/PI) B->E F Western Blot Analysis (Protein Expression) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: A generalized workflow for the initial characterization of a novel anti-cancer compound.

G cluster_1 Hypothetical Signaling Pathway Targeted by this compound NSC135130 This compound AKT Akt NSC135130->AKT Inhibition GrowthFactor Growth Factor Receptor PI3K PI3K GrowthFactor->PI3K PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis

Caption: A hypothetical PI3K/Akt signaling pathway potentially inhibited by this compound.

References

Unraveling NSC 135130: A Technical Guide to a BOC-Protected ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker molecule playing a pivotal role in the efficacy and safety of these targeted therapies. Among the diverse array of linkers, NSC 135130 has emerged as a noteworthy BOC-protected linker designed for the conjugation of potent payloads, such as tubulin-targeting inhibitors. This technical guide provides a comprehensive overview of this compound, detailing its core attributes and potential applications in the development of next-generation ADCs.

Introduction to this compound

This compound, also identified as compound 11a, is a chemical linker featuring a tert-butyloxycarbonyl (BOC) protecting group.[1][2][3] This protective measure is a key feature, allowing for controlled and specific conjugation reactions during the synthesis of an ADC. The primary application of this compound is to connect a monoclonal antibody to a cytotoxic payload, particularly those that disrupt tubulin polymerization, a validated mechanism in cancer chemotherapy.

The stability of the linker is a critical determinant of an ADC's therapeutic index. The linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker is designed to be cleaved, releasing the payload to exert its cell-killing effect. While specific stability data for this compound is not extensively published in publicly available literature, the principles of ADC linker stability are well-established and are crucial for its successful implementation.[4]

The Role of the BOC Protecting Group

The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis. In the context of this compound, the BOC group temporarily blocks a reactive amine functionality on the linker. This protection is crucial to prevent undesirable side reactions during the synthesis and purification of the linker-payload conjugate.

The general workflow for utilizing a BOC-protected linker like this compound in ADC synthesis involves a multi-step process. Initially, the linker is conjugated to the cytotoxic payload. Subsequently, the BOC group is removed under specific chemical conditions (deprotection) to reveal the reactive amine. This amine is then available to react with a functional group on the monoclonal antibody, completing the formation of the ADC.

General workflow for ADC synthesis using a BOC-protected linker.

Quantitative Data and Experimental Protocols

While specific, publicly available quantitative data for ADCs utilizing the this compound linker is limited, key parameters that are essential for the characterization of any ADC are summarized below. Researchers developing ADCs with this compound would need to experimentally determine these values.

Table 1: Key Quantitative Parameters for ADC Characterization

ParameterDescriptionTypical Analytical Methods
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to one antibody. This is a critical quality attribute that affects both potency and pharmacokinetics.[5]Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
Linker Stability (in plasma) The half-life of the linker in plasma, indicating its stability in circulation. A longer half-life is generally desirable to minimize off-target toxicity.[4]LC-MS/MS based assays to measure free drug over time.
In Vitro Cytotoxicity (IC50) The concentration of the ADC that inhibits the growth of target cancer cells by 50%. This measures the potency of the ADC.Cell-based viability assays (e.g., MTT, CellTiter-Glo).
In Vivo Efficacy The ability of the ADC to inhibit tumor growth in animal models.Xenograft or syngeneic tumor models in mice.
General Experimental Protocol for ADC Synthesis and Characterization

The following provides a generalized methodology that would be adapted for the specific properties of this compound and the chosen tubulin inhibitor.

1. Linker-Payload Conjugation:

  • Dissolve the tubulin inhibitor and this compound in a suitable organic solvent.

  • Add a coupling agent (e.g., DCC, EDC/NHS) to facilitate the formation of an amide or ester bond between the linker and the payload.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purify the resulting BOC-protected linker-payload conjugate using column chromatography.

2. BOC Deprotection:

  • Dissolve the purified BOC-linker-payload conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Stir the reaction at room temperature until the BOC group is completely removed (monitored by LC-MS).

  • Evaporate the solvent and excess acid to obtain the deprotected linker-payload.

3. Antibody Conjugation:

  • Prepare the monoclonal antibody in a suitable buffer at a specific pH.

  • The deprotected linker-payload, now with a reactive amine, is activated (if necessary) and added to the antibody solution. The conjugation chemistry will depend on the specific reactive groups on the antibody to be targeted (e.g., lysine (B10760008) side chains or engineered cysteines).

  • Allow the conjugation reaction to proceed for a defined period at a controlled temperature.

4. Purification and Characterization of the ADC:

  • Purify the ADC from unconjugated antibody and free linker-payload using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterize the purified ADC for DAR, aggregation, and purity using HIC, SEC, and RP-LC-MS.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation A 1. Linker-Payload Conjugation B 2. BOC Deprotection A->B C 3. Antibody Conjugation B->C D 4. ADC Purification (SEC/Protein A) C->D E Determine DAR (HIC, LC-MS) D->E F Assess Purity & Aggregation (SEC) D->F G Confirm Identity (Mass Spectrometry) D->G H In Vitro Cytotoxicity Assays G->H I In Vivo Efficacy Studies G->I

References

The Unidentified Role of NSC 135130 and a Pivot to a Well-Established Alternative in Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the role of a compound designated NSC 135130 in the synthesis of drug conjugates have proven inconclusive. Extensive searches for this specific identifier in chemical databases and scientific literature did not yield a consistent or verifiable chemical entity associated with bioconjugation. The CAS number 24164-06-5, tentatively linked to "this compound" by a commercial supplier, is sparsely documented and appears in a product listing for antibody-drug conjugate (ADC) linker components without a specific chemical name. Furthermore, the molecular formula C₁₂H₂₃NO₄, also associated with this NSC number, corresponds to the metabolite Isovalerylcarnitine, which is not known to be involved in drug conjugation synthesis. Other occurrences of "this compound" refer to medical devices, further confounding its identity as a chemical agent for drug conjugate synthesis.

Given the ambiguity surrounding this compound, this technical guide will instead focus on a well-characterized and widely utilized component in the synthesis of drug conjugates: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) . SMCC is a heterobifunctional crosslinker that has been instrumental in the development of several ADCs, most notably the FDA-approved therapeutic, ado-trastuzumab emtansine (Kadcyla®). This guide will provide an in-depth overview of SMCC's chemistry, its role in creating stable drug-linker-antibody constructs, and detailed experimental protocols for its use.

An In-Depth Technical Guide to SMCC-Mediated Drug Conjugation

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource on the use of SMCC in the synthesis of drug conjugates.

Introduction to SMCC as a Heterobifunctional Crosslinker

SMCC is a non-cleavable linker that creates a stable thioether bond between a thiol-containing payload (e.g., a cytotoxic drug) and an amine-containing molecule (typically a monoclonal antibody).[1][2][3][4][] Its heterobifunctional nature, possessing both an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, allows for a controlled, sequential, two-step conjugation process.[1][2][6] This minimizes the formation of undesirable homodimers or polymers.[1][2][7]

The cyclohexane (B81311) bridge in the SMCC structure imparts significant stability to the maleimide group, reducing its susceptibility to hydrolysis compared to other maleimide-containing linkers.[1][6][8] This stability allows for the preparation of maleimide-activated intermediates that can be purified and stored for subsequent conjugation to the thiol-containing payload.[2][6]

Mechanism of Action in Drug Conjugate Synthesis

The synthesis of an antibody-drug conjugate using SMCC follows a two-step reaction pathway:

Step 1: Antibody Activation (Amine Acylation)

The first step involves the reaction of the NHS ester moiety of SMCC with primary amines (-NH₂) on the antibody, most commonly the ε-amino groups of lysine (B10760008) residues.[2][3][7][9] This reaction, which forms a stable amide bond, is most efficient at a pH range of 7.0 to 9.0.[2][7][10][11] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.[2] This results in a "maleimide-activated" antibody.

Step 2: Payload Conjugation (Thiol Addition)

The maleimide-activated antibody is then reacted with a thiol-containing payload. The maleimide group reacts specifically with sulfhydryl (-SH) groups, typically from a cysteine residue engineered into the payload or a linker attached to it, to form a stable thioether bond.[1][9] This reaction is most efficient in the pH range of 6.5 to 7.5.[10][11][12]

SMCC_Reaction_Pathway cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody-NH2 Antibody with Lysine Residues (-NH₂) Activated_Antibody Maleimide-Activated Antibody Antibody-NH2->Activated_Antibody + SMCC (pH 7.0-9.0) SMCC SMCC (NHS Ester + Maleimide) SMCC->Activated_Antibody NHS NHS (byproduct) Activated_Antibody->NHS Activated_Antibody_2 Maleimide-Activated Antibody ADC Antibody-Drug Conjugate (Stable Thioether Bond) Activated_Antibody_2->ADC + Payload-SH (pH 6.5-7.5) Payload-SH Thiol-containing Payload (-SH) Payload-SH->ADC

Diagram 1: SMCC-mediated antibody-drug conjugation pathway.
Quantitative Data on SMCC Conjugation

The efficiency and outcome of SMCC-mediated conjugation can be quantified by several parameters. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.

ParameterTypical Value/RangeAnalytical Method(s)References
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[][13][14]
Conjugation Efficiency 75-90% (can be optimized)HIC, RP-HPLC, UV-Vis Spectrophotometry[12][15]
Plasma Stability of Thioether Bond High; non-cleavable under physiological conditionsIn vivo pharmacokinetic studies, ex vivo plasma stability assays[3][15][]
Molar Excess of SMCC to Antibody 5- to 20-foldDetermined empirically based on antibody concentration[10][11]
Molar Excess of Payload to Activated Antibody 1.5- to 5-foldDetermined empirically to drive reaction completion[1]
Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using SMCC. Optimization is typically required for specific antibodies and payloads.

4.1. Materials and Buffers

  • Antibody: Purified monoclonal antibody at 1-10 mg/mL.

  • SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate.

  • Thiol-containing Payload: Cytotoxic drug with a free sulfhydryl group.

  • Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (must be free of primary amines like Tris).[1][10]

  • Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0.

  • Quenching Reagent: L-cysteine or N-acetylcysteine.[1]

  • Organic Solvent: Anhydrous DMSO or DMF for dissolving SMCC and payload.[17]

  • Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) system.

4.2. Experimental Workflow

Experimental_Workflow Start Start Antibody_Prep 1. Prepare Antibody in Amine Reaction Buffer Start->Antibody_Prep Activation 3. Antibody Activation: React Antibody with SMCC (30-60 min, RT) Antibody_Prep->Activation SMCC_Prep 2. Prepare SMCC Solution in DMSO/DMF SMCC_Prep->Activation Purification_1 4. Remove Excess SMCC (Desalting Column/TFF) Activation->Purification_1 Conjugation 6. Conjugation: React Activated Antibody with Payload (1-2 h, RT) Purification_1->Conjugation Payload_Prep 5. Prepare Thiol-Payload Solution Payload_Prep->Conjugation Quenching 7. Quench Reaction with L-cysteine Conjugation->Quenching Purification_2 8. Purify ADC (SEC/TFF) Quenching->Purification_2 Characterization 9. Characterize ADC (HIC, SEC, MS) Purification_2->Characterization End End Characterization->End

Diagram 2: General experimental workflow for SMCC-mediated ADC synthesis.

4.3. Step-by-Step Protocol

  • Antibody Preparation:

    • Buffer exchange the antibody into the Amine Reaction Buffer to a final concentration of 1-10 mg/mL.[1] Ensure the buffer is free of any primary amines.[1][10]

  • SMCC Activation of Antibody:

    • Dissolve SMCC in DMSO or DMF to a stock concentration of ~10 mM immediately before use.[17]

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution while gently vortexing.[10] The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.[13][18]

    • Incubate the reaction for 30-60 minutes at room temperature.[6][17]

  • Removal of Excess SMCC:

    • Immediately after incubation, remove unreacted SMCC using a desalting column (e.g., Sephadex G-25) or TFF, pre-equilibrated with Thiol Reaction Buffer.[1] This step is crucial to prevent the quenching of the thiol-containing payload in the next step.[1]

  • Conjugation of Payload to Activated Antibody:

    • Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO) to a known concentration.

    • Add the payload solution to the maleimide-activated antibody solution. A molar excess of the payload (typically 1.5 to 5-fold over the available maleimide groups) is recommended.[1]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching the Reaction:

    • After the incubation, quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM.[1]

    • Incubate for an additional 15-30 minutes.[1]

  • Purification of the ADC:

    • Purify the ADC from unreacted payload, payload-linker species, and protein aggregates using SEC or TFF. The buffer should be exchanged to a formulation buffer suitable for storage.

  • Characterization of the ADC:

    • Analyze the purified ADC for DAR, purity, and aggregation using HIC, RP-HPLC, and SEC.[13]

    • Mass spectrometry can be used to confirm the identity and integrity of the conjugate.

Impact of SMCC Linker on ADC Properties

The choice of a non-cleavable linker like SMCC has significant implications for the biological properties of the resulting ADC.

ADC_Properties_Logic SMCC_Linker SMCC Linker (Non-cleavable) High_Stability High Plasma Stability SMCC_Linker->High_Stability Internalization Requires Internalization and Lysosomal Degradation for Payload Release SMCC_Linker->Internalization Reduced_Toxicity Reduced Off-Target Toxicity High_Stability->Reduced_Toxicity Long_HalfLife Longer ADC Half-life High_Stability->Long_HalfLife No_Bystander No Bystander Effect Homogeneous_Tumors Most Effective Against Homogeneously Antigen-Expressing Tumors No_Bystander->Homogeneous_Tumors Internalization->No_Bystander

Diagram 3: Logical relationships of SMCC linker properties and their biological consequences.
  • Pharmacokinetics and Stability: The primary advantage of the SMCC linker is its exceptional stability in plasma due to the robust amide and thioether bonds.[3][] This prevents premature release of the cytotoxic payload, leading to a longer ADC half-life and ensuring the conjugate reaches the tumor intact.[3]

  • Efficacy and Mechanism of Action: The efficacy of SMCC-linked ADCs is dependent on the internalization of the entire ADC by the target cancer cell. Following internalization, the antibody component is degraded in the lysosome, which then releases the payload (in the form of lysine-SMCC-drug).[3][15] This mechanism of action means that there is no "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. Therefore, SMCC-linked ADCs are most effective against tumors with high and uniform antigen expression.[3]

  • Safety and Toxicity: By preventing premature payload release, SMCC linkers generally contribute to a more favorable safety profile compared to less stable, cleavable linkers.[3] This minimizes the risk of off-target toxicities in healthy tissues.[3]

Conclusion

The SMCC crosslinker is a foundational tool in the synthesis of antibody-drug conjugates, providing a reliable method for creating stable, non-cleavable linkages between antibodies and therapeutic payloads. Its well-defined, two-step conjugation chemistry allows for a high degree of control over the synthesis process, resulting in ADCs with predictable pharmacokinetic and safety profiles. While the lack of a bystander effect makes it most suitable for specific tumor types, the clinical success of ado-trastuzumab emtansine validates the SMCC linker as a robust and effective technology in the field of targeted cancer therapy. This guide provides the essential technical information for researchers to successfully design, synthesize, and characterize ADCs using this important crosslinker.

References

Unraveling the Chemical Complexity of NSC 135130: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 135130, a prominent compound in cancer research, is chemically identified as paclitaxel (B517696), a complex diterpenoid derived from the Pacific yew tree, Taxus brevifolia. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, and the experimental methodologies used for its characterization. It further delves into its mechanism of action, focusing on its interaction with microtubules and the subsequent impact on critical cellular signaling pathways. This document serves as a comprehensive technical resource, presenting quantitative data in structured tables and illustrating complex biological processes through detailed diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

Chemical Identity and Structure

This compound is the National Cancer Institute (NCI) designation for the well-established antineoplastic agent, paclitaxel. The definitive identification is confirmed by its Chemical Abstracts Service (CAS) Registry Number: 33069-62-4 . Another NSC identifier for paclitaxel is NSC 125973.

The chemical structure of paclitaxel is characterized by a complex tetracyclic taxane (B156437) core and a distinctive C-13 ester side chain, which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound (Paclitaxel)

PropertyValueSource
Molecular Formula C₄₇H₅₁NO₁₄PubChem
Molecular Weight 853.9 g/mol PubChem
IUPAC Name (2α,4α,5β,7β,10β,13α)-4,10-bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoatePubChem
CAS Registry Number 33069-62-4CAS
Melting Point ~220 °C--INVALID-LINK--
Solubility Water: ~1 µg/mL--INVALID-LINK--
Appearance White to off-white crystalline powder[Paclitaxel 33069-62-4

Experimental Data and Protocols

Crystallographic Data

The three-dimensional structure of paclitaxel has been elucidated by X-ray crystallography. These studies reveal the intricate stereochemistry and conformation of the molecule, which are essential for its interaction with its biological target.

Table 2: Crystallographic Data for Paclitaxel

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
MonoclinicP2₁13.63328.11813.784100.085200.54

Data sourced from a study on the crystal and molecular structure of paclitaxel.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed protocol for obtaining crystallographic data for a compound like paclitaxel typically involves the following steps:

  • Crystal Growth: Single crystals of paclitaxel suitable for X-ray diffraction are grown from a supersaturated solution, often using a slow evaporation or vapor diffusion technique with a solvent system like dioxane/water.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of paclitaxel in solution and providing insights into its conformation.

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts for Paclitaxel in CDCl₃

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2'4.8073.2
H-3'5.6855.0
H-25.6879.1
H-54.9781.1
H-74.4072.1
H-106.2775.6
H-136.2375.1

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data is compiled from various spectroscopic studies.[2][3][4][5][6]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of paclitaxel is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum. 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to assign the complex proton and carbon signals.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to elucidate the molecular structure.

Biological Activity and Mechanism of Action

This compound (paclitaxel) is a potent anti-cancer agent that functions as a microtubule-stabilizing agent.[7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Microtubule Stabilization

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[8] This interference with the normal dynamic instability of microtubules is critical for various cellular processes, particularly mitosis.

G cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound (Paclitaxel) Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds to β-tubulin Apoptosis Apoptosis Stabilized Microtubule->Apoptosis Mitotic Arrest

Mechanism of Microtubule Stabilization by this compound.

Experimental Protocol: In Vitro Microtubule Assembly Assay

  • Reagents: Purified tubulin, GTP (guanosine triphosphate), paclitaxel, and a polymerization buffer (e.g., PIPES buffer).

  • Procedure: a. Tubulin is kept on ice to prevent spontaneous polymerization. b. The reaction is initiated by warming the tubulin solution to 37°C in the presence of GTP and different concentrations of paclitaxel. c. Microtubule polymerization is monitored by the increase in turbidity (light scattering) at 340 nm using a spectrophotometer. d. The extent and rate of polymerization are measured to determine the effect of paclitaxel on microtubule assembly.[9][10]

Signaling Pathway Modulation

The cytotoxic effects of this compound are also mediated through the modulation of key signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation.

3.2.1. PI3K/AKT Signaling Pathway

Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in cancer cells. Inhibition of this pathway contributes to the pro-apoptotic effects of the drug.

Paclitaxel Paclitaxel PI3K PI3K Paclitaxel->PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell Survival Cell Survival mTOR->Cell Survival promotes Proliferation Proliferation mTOR->Proliferation promotes

Inhibition of the PI3K/AKT Pathway by this compound.

Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway Proteins

  • Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured and treated with various concentrations of paclitaxel for a specified duration.

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the PI3K/AKT pathway (e.g., total AKT, phosphorylated AKT (p-AKT), mTOR).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the effect of paclitaxel on protein expression and phosphorylation.

Conclusion

This compound, chemically known as paclitaxel, remains a cornerstone in cancer chemotherapy. Its complex chemical structure is intrinsically linked to its potent biological activity as a microtubule-stabilizing agent. A thorough understanding of its physicochemical properties, as detailed through crystallographic and NMR data, is paramount for the development of novel analogs and drug delivery systems. Furthermore, elucidating its impact on critical cellular signaling pathways, such as the PI3K/AKT pathway, continues to open new avenues for combination therapies and for overcoming drug resistance. The experimental protocols outlined in this guide provide a foundational framework for researchers to further investigate the multifaceted nature of this important therapeutic agent.

References

An In-Depth Technical Guide on NSC 135130: A Key Component in the Synthesis of Tubulin-Targeting Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NSC 135130, a tert-butyloxycarbonyl (Boc)-protected linker utilized in the development of antibody-drug conjugates (ADCs). The focus of this document is on the crucial role of this compound in the chemical linkage of highly potent tubulin-targeting inhibitors to monoclonal antibodies, a strategy at the forefront of targeted cancer therapy. We will delve into the chemical properties of this compound, the principles of ADC design and mechanism of action, and the specific function of linker molecules. Furthermore, this guide will present detailed experimental protocols for the synthesis and characterization of ADCs employing linkers cognate to this compound, and summarize relevant quantitative data to inform research and development efforts.

Introduction to Antibody-Drug Conjugates and the Role of Linkers

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed for the targeted treatment of cancer.[1] These complex molecules consist of three primary components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic agent (the "payload"), and a chemical linker that connects the antibody to the payload.[2] This tripartite structure allows for the selective delivery of the cytotoxic agent to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[3]

The linker is a critical element in ADC design, as its properties significantly influence the stability, pharmacokinetics, and efficacy of the conjugate.[4] Linkers can be broadly categorized as either cleavable or non-cleavable.[5] Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell, such as acidic pH or the presence of certain enzymes.[3] Non-cleavable linkers, on the other hand, release the payload upon lysosomal degradation of the antibody.[5]

This compound: A BOC-Protected ADC Linker

This compound is identified as a BOC-protected chemical entity used as a linker in the synthesis of ADCs. Its CAS number is 24164-06-5, with a molecular formula of C₁₂H₂₃NO₄ and a molecular weight of approximately 245.32 g/mol .[6][7] The synonyms associated with this compound, such as (S)-methyl 2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoate, Boc-L-MeVal-OMe, and methyl n-(tert-butoxycarbonyl)-n-methylvalinate, indicate that it is a protected amino acid derivative.[7] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide and bioconjugation chemistry.[8] Its function is to temporarily block the reactivity of the amine group, allowing for controlled, sequential chemical reactions at other sites of the molecule.[8] The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the free amine for subsequent conjugation.[8]

In the context of ADCs, a BOC-protected linker like this compound serves as a precursor for attaching a cytotoxic payload to an antibody. The BOC group ensures that the linker can be selectively manipulated during the multi-step synthesis of the final ADC.

Interaction with Tubulin-Targeting Inhibitors: The Payload Connection

The "interaction" of this compound with tubulin-targeting inhibitors is not a biological one but a chemical conjugation. Tubulin inhibitors are a major class of cytotoxic payloads used in ADCs due to their potent antimitotic activity.[9] These agents disrupt the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[10]

Common classes of tubulin inhibitors used as ADC payloads include:

  • Auristatins: Synthetic analogs of the natural product dolastatin 10, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[9]

  • Maytansinoids: Derivatives of the natural product maytansine, such as DM1 and DM4.[10]

The chemical structure of this compound allows for its covalent attachment to these tubulin inhibitors, which are then subsequently linked to a monoclonal antibody to form the complete ADC.

Quantitative Data on ADC Linker Stability and Payload Potency

The stability of the linker and the potency of the released payload are critical for the efficacy of an ADC. The following tables summarize representative quantitative data for different linker types and tubulin inhibitor payloads.

Table 1: In Vivo Stability of Different ADC Linker Types

Linker TypeADC ModelAnimal ModelStability MetricResultReference
DisulfideADC with SPDB linkerMousePlasma half-life of ADC~100 hours[11]
Thioether (Non-cleavable)Trastuzumab-DM1MousePercentage of intact ADC after 7 days~50%[5]
Peptide (e.g., Val-Cit)Brentuximab VedotinRatPlasma clearance of ADC23.5 mL/day/kg[2]
Hydrazone (Acid-labile)Gemtuzumab ozogamicinHumanPlasma half-life of linker cleavage~40 hours[12]

Table 2: Cytotoxic Potency of Tubulin Inhibitor Payloads and Corresponding ADCs

Payload/ADCPayload ClassTarget Cell LineIC₅₀ ValueReference
Monomethyl Auristatin E (MMAE)AuristatinVarious cancer cell lines0.23 - 1.16 nM[13]
Brentuximab Vedotin (MMAE-ADC)AuristatinCD30+ lymphoma cells~1 ng/mL[2]
DM1MaytansinoidSK-BR-3 (breast cancer)<30 pM[14]
Trastuzumab emtansine (T-DM1)MaytansinoidHER2+ breast cancer cells1-10 nM[11]
DM4MaytansinoidSK-BR-3 (breast cancer)0.3 - 0.4 nM[14]
Duostatin 5 ADCAuristatin5T4 antigen-positive cellsPotent in vitro activity[10]
MMAU-ADC (DAR=8)AuristatinHER2+ cancer cellslow-picomolar[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of an ADC using a BOC-protected linker and a tubulin inhibitor payload.

Synthesis of an Antibody-Drug Conjugate

This protocol outlines a general procedure for the synthesis of an ADC involving the deprotection of a BOC-linker and subsequent conjugation to a payload and an antibody.

Materials:

  • Monoclonal antibody (mAb)

  • This compound or a similar BOC-protected linker

  • Tubulin inhibitor payload with a suitable functional group for conjugation (e.g., a carboxylic acid)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling agents (e.g., HATU, HOBt)

  • Dimethylformamide (DMF)

  • Reducing agent (e.g., TCEP) for cysteine conjugation

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • BOC Deprotection of the Linker:

    • Dissolve the BOC-protected linker (e.g., this compound) in DCM.

    • Add TFA dropwise at 0°C and stir for 1-2 hours at room temperature.[8]

    • Monitor the reaction by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure. The deprotected linker-TFA salt can be used directly or after neutralization.[8]

  • Activation of the Payload:

    • Dissolve the tubulin inhibitor payload in DMF.

    • Add coupling agents (e.g., HATU, HOBt) and DIPEA to activate the carboxylic acid group of the payload.

  • Conjugation of Linker and Payload:

    • Add the deprotected linker to the activated payload solution.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the linker-payload conjugate by chromatography.

  • Antibody Reduction (for cysteine conjugation):

    • Dissolve the mAb in a suitable buffer.

    • Add a controlled amount of a reducing agent like TCEP to partially reduce the interchain disulfide bonds.[16]

  • Conjugation of Linker-Payload to Antibody:

    • Add the purified linker-payload conjugate to the reduced antibody solution.

    • Allow the reaction to proceed at a controlled temperature and pH.

  • Purification of the ADC:

    • Purify the resulting ADC from unconjugated payload and antibody using size-exclusion chromatography or other suitable methods.

Characterization of the Antibody-Drug Conjugate

5.2.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity, allowing for the separation of ADCs with different numbers of conjugated drugs.[9]

Procedure:

  • Sample Preparation: Dilute the purified ADC in the HIC mobile phase A.

  • Chromatography:

    • Equilibrate an HIC column with mobile phase A (high salt concentration).

    • Inject the ADC sample.

    • Elute with a gradient of decreasing salt concentration (mobile phase B).

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.).

    • Calculate the weighted average DAR using the peak areas.[17]

5.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12]

Procedure:

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.[18]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC₅₀ value.[18]

Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) mAb Monoclonal Antibody (mAb) linker This compound (Linker) mAb->linker Conjugation Site (e.g., Cysteine) payload Tubulin-Targeting Inhibitor (Payload) linker->payload Covalent Bond

Caption: Structure of an Antibody-Drug Conjugate with this compound as the linker.

ADC_MoA cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Tubulin Inhibitor) Lysosome->Payload 4. Payload Release (Linker Cleavage) Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action of a tubulin inhibitor-based ADC.

ADC_Synthesis_Workflow start Start linker_deprotection BOC Deprotection of This compound Linker start->linker_deprotection payload_activation Payload Activation (Tubulin Inhibitor) start->payload_activation conjugate_synthesis Synthesis of Linker-Payload linker_deprotection->conjugate_synthesis payload_activation->conjugate_synthesis final_conjugation Conjugation of Linker-Payload to Antibody conjugate_synthesis->final_conjugation antibody_reduction Antibody Reduction antibody_reduction->final_conjugation purification ADC Purification final_conjugation->purification characterization ADC Characterization (DAR, Cytotoxicity) purification->characterization end Final ADC Product characterization->end

Caption: Experimental workflow for ADC synthesis and characterization.

Conclusion

This compound serves as a valuable chemical tool in the construction of advanced biotherapeutics. As a BOC-protected linker, it facilitates the controlled and specific conjugation of highly potent tubulin-targeting inhibitors to monoclonal antibodies, enabling the creation of targeted antibody-drug conjugates. The principles and protocols outlined in this technical guide provide a foundational understanding for researchers and drug development professionals working to design and evaluate the next generation of ADCs for cancer therapy. Careful consideration of linker chemistry, payload potency, and rigorous analytical characterization are paramount to the successful development of safe and effective ADC therapeutics.

References

Unveiling the Therapeutic Potential of NSC 135130: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 135130, identified as methyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate (CAS 24164-06-5), is a small molecule with potential applications in oncology. While detailed peer-reviewed studies on its direct therapeutic effects are limited, its chemical structure and classification as a BOC-protected amino acid derivative suggest a primary role as a linker molecule in the development of Antibody-Drug Conjugates (ADCs). This technical guide synthesizes the available chemical information and provides a forward-looking perspective on its potential therapeutic applications, supported by data from chemical suppliers and analogous compounds.

Chemical Identity and Properties

This compound is a derivative of the amino acid L-valine, featuring a tert-butoxycarbonyl (BOC) protecting group on the amine and a methyl ester at the carboxylic acid terminus. This structure makes it a valuable building block in peptide synthesis and, more specifically, in the construction of ADC linkers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 24164-06-5[1][2][3][4]
Molecular Formula C₁₂H₂₃NO₄[4]
Molecular Weight 245.32 g/mol [4]
IUPAC Name methyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate[1]
Physical Form Solid[1]
Storage Temperature Room Temperature / Refrigerator (2-8°C)[1][3]

Therapeutic Rationale: Application as an ADC Linker

The primary therapeutic potential of this compound lies in its application as a linker for Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to tumor cells. The linker component is critical for the stability and efficacy of an ADC.

This compound, as a BOC-protected amino acid derivative, can be incorporated into peptide-based linkers. The BOC group provides protection during synthesis, allowing for controlled and specific conjugation of the linker to both the antibody and the cytotoxic payload.

Proposed Mechanism of Action in an ADC Construct

When integrated into an ADC, this compound would be part of a larger linker structure. The overall mechanism of action of such an ADC would be as follows:

  • Targeting: The monoclonal antibody component of the ADC binds to a specific antigen expressed on the surface of cancer cells.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell.

  • Payload Release: Inside the cell, the linker is cleaved by intracellular mechanisms (e.g., enzymatic degradation in the lysosome), releasing the cytotoxic payload.

  • Cell Death: The released cytotoxic agent exerts its cell-killing effect, leading to the death of the cancer cell.

The properties of the linker, including its stability in circulation and its cleavability within the target cell, are paramount to the success of the ADC. The valine residue within this compound can be a site for enzymatic cleavage by intracellular proteases like cathepsin B, which is often upregulated in tumor cells.

Potential Signaling Pathways and Experimental Workflows

While no direct studies on this compound's effect on signaling pathways have been identified, its role as an ADC linker implies that the ultimate biological effect is determined by the cytotoxic payload it carries. Common payloads for ADCs target fundamental cellular processes.

Hypothetical Signaling Pathway Targeted by an this compound-based ADC

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an ADC utilizing a linker derived from this compound, where the payload is a microtubule inhibitor.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (this compound Linker) Tumor_Antigen Tumor Cell Antigen ADC->Tumor_Antigen Binding Endosome Endosome Tumor_Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload (e.g., Microtubule Inhibitor) Lysosome->Payload Linker Cleavage & Payload Release Microtubules Microtubules Payload->Microtubules Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical mechanism of an ADC with an this compound-based linker.

Experimental Workflow for Evaluating an this compound-based ADC

The development and evaluation of an ADC containing a linker derived from this compound would follow a standard preclinical workflow.

ADC_Workflow Start ADC Design & Synthesis (incorporating this compound) In_Vitro_Char In Vitro Characterization (Binding, Internalization, Stability) Start->In_Vitro_Char In_Vitro_Tox In Vitro Cytotoxicity Assays (Cancer Cell Lines) In_Vitro_Char->In_Vitro_Tox In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Tumor Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Tox_Studies Preclinical Toxicology Studies In_Vivo_Efficacy->Tox_Studies IND Investigational New Drug (IND) Application Tox_Studies->IND

Caption: Preclinical development workflow for an this compound-based ADC.

Quantitative Data

As of the date of this guide, no publicly available quantitative data from preclinical or clinical studies specifically evaluating the therapeutic efficacy of this compound as a standalone agent or as a component of an ADC has been identified in peer-reviewed literature. Researchers are encouraged to consult the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) databases for any potential screening data that may become available.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of ADCs are highly specific to the antibody, payload, and linker chemistry. The following provides a generalized protocol for the synthesis of a peptide linker that could incorporate a derivative of this compound.

Protocol: Solid-Phase Peptide Synthesis of an ADC Linker

  • Resin Preparation: Swell a suitable solid-phase synthesis resin (e.g., Rink Amide resin) in a solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of the first Fmoc-protected amino acid (which could be a precursor to the this compound moiety or another amino acid) using a coupling reagent like HBTU in the presence of a base such as diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the linker sequence. A modified form of this compound (with the methyl ester hydrolyzed and the BOC group removed at the appropriate step) would be incorporated in one of these cycles.

  • Payload Conjugation: After synthesis of the peptide linker, conjugate the cytotoxic payload to the appropriate functional group on the linker.

  • Cleavage and Deprotection: Cleave the completed linker-payload construct from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the linker-payload conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product using mass spectrometry and HPLC.

Conclusion and Future Directions

This compound holds potential as a valuable component in the construction of novel Antibody-Drug Conjugates for targeted cancer therapy. Its chemical structure is well-suited for incorporation into peptide-based linkers, which are a cornerstone of modern ADC design. Future research should focus on the synthesis and evaluation of ADCs that utilize linkers derived from this compound. Key areas of investigation will include the stability of the resulting linker in plasma, its cleavage efficiency within target tumor cells, and the overall efficacy and safety of the final ADC construct in preclinical models of cancer. The availability of NCI-60 screening data for this compound would provide a valuable starting point for identifying cancer types that may be particularly susceptible to ADCs constructed with this linker technology.

References

Methodological & Application

Application Notes and Protocols: Conjugation of NSC 135130 to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the small molecule NSC 135130 to monoclonal antibodies (mAbs). The proposed method is a two-step process involving the introduction of a carboxylate handle onto this compound, followed by its covalent linkage to primary amines on the monoclonal antibody. This protocol is designed to be a starting point for researchers and may require optimization for specific antibodies and desired drug-to-antibody ratios (DAR).

This compound, with the molecular formula C47H51NO14, possesses hydroxyl groups that can be leveraged for conjugation.[1] The strategy outlined here involves the derivatization of one of these hydroxyls with succinic anhydride (B1165640) to introduce a terminal carboxylic acid. This carboxylated this compound is then activated with carbodiimide (B86325) chemistry to facilitate amide bond formation with lysine (B10760008) residues on the monoclonal antibody.

Materials and Reagents

Reagent Supplier Purpose
This compoundN/ASmall molecule to be conjugated
Monoclonal Antibody (mAb)User-definedProtein to be conjugated
Succinic AnhydrideStandard chemical supplierTo introduce a carboxyl group on this compound
N,N-Diisopropylethylamine (DIPEA)Standard chemical supplierBase catalyst for derivatization
N,N-Dimethylformamide (DMF), anhydrousStandard chemical supplierOrganic solvent for derivatization
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)Standard chemical supplierCarbodiimide for carboxyl activation
N-Hydroxysuccinimide (NHS)Standard chemical supplierTo form a more stable active ester
Phosphate-Buffered Saline (PBS), pH 7.4Standard laboratory supplyReaction and storage buffer for mAb
MES Buffer (2-(N-morpholino)ethanesulfonic acid)Standard laboratory supplyReaction buffer for EDC/NHS coupling
Hydroxylamine-HClStandard chemical supplierQuenching agent
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher ScientificFor buffer exchange and purification
Amicon® Ultra Centrifugal FiltersMilliporeSigmaFor concentration and purification
HPLC system with a size-exclusion columnVariousFor analysis of conjugation
Mass SpectrometerVariousFor characterization of conjugates

Experimental Protocols

Step 1: Derivatization of this compound with Succinic Anhydride

This step introduces a terminal carboxylic acid on this compound, which is necessary for the subsequent conjugation to the antibody.

  • Preparation: Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

  • Reaction Setup: In a clean, dry reaction vial, add 1.2 equivalents of succinic anhydride to the this compound solution.

  • Catalysis: Add 2.0 equivalents of DIPEA to the reaction mixture.

  • Incubation: Seal the vial and stir the reaction at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the carboxylated product.

  • Purification: Once the reaction is complete, the carboxylated this compound can be purified by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Step 2: Conjugation of Carboxylated this compound to Monoclonal Antibody

This step utilizes EDC/NHS chemistry to couple the carboxylated this compound to the primary amines (lysine residues) of the monoclonal antibody.

  • Antibody Preparation: Prepare the monoclonal antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.

  • Activation of Carboxylated this compound:

    • Dissolve the purified carboxylated this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

    • In a separate tube, add a 1.5-fold molar excess of EDC and NHS to the carboxylated this compound solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the activated this compound-NHS ester to the antibody solution. The exact molar ratio should be optimized to achieve the desired DAR.

    • Gently mix and incubate the reaction at room temperature for 2 hours, or at 4°C overnight.

  • Quenching: Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and incubating for 15 minutes at room temperature.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove unreacted small molecules and byproducts by buffer exchange into PBS using a desalting column or by tangential flow filtration.

    • Concentrate the purified ADC using a centrifugal filter if necessary.

  • Characterization of the ADC:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC)-HPLC, or mass spectrometry.

    • Assess the aggregation of the ADC by size-exclusion chromatography (SEC).

    • Evaluate the binding affinity of the ADC to its target antigen by ELISA or surface plasmon resonance (SPR).

Data Presentation

Table 1: Recommended Molar Ratios for Optimization

Parameter Ratio 1 Ratio 2 Ratio 3
This compound-NHS : mAb5:110:120:1
Expected Outcome
Drug-to-Antibody Ratio (DAR)LowMediumHigh

Visualizations

experimental_workflow cluster_step1 Step 1: this compound Derivatization cluster_step2 Step 2: Antibody Conjugation cluster_purification Purification & Analysis NSC135130 This compound Carboxylated_NSC Carboxylated this compound NSC135130->Carboxylated_NSC Incubate 4-6h RT SuccinicAnhydride Succinic Anhydride + DIPEA SuccinicAnhydride->Carboxylated_NSC Carboxylated_NSC_input Carboxylated_NSC->Carboxylated_NSC_input mAb Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) mAb->ADC Activated_NSC Activated NSC-NHS Ester Activated_NSC->ADC Incubate 2h RT ADC_input ADC->ADC_input Carboxylated_NSC_input->Activated_NSC EDC/NHS Purification Purification (Desalting/TFF) Characterization Characterization (SEC, HIC, MS) Purification->Characterization ADC_input->Purification

Caption: Experimental workflow for the conjugation of this compound to a monoclonal antibody.

signaling_pathway cluster_cell Target Cell Receptor Target Antigen Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release This compound Release Lysosome->Release Target Intracellular Target Release->Target Effect Cellular Effect (e.g., Apoptosis) Target->Effect ADC This compound-mAb Conjugate ADC->Receptor Binding

Caption: Proposed mechanism of action for an this compound-antibody-drug conjugate.

References

Application Notes and Protocols for NSC 135130 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 135130 is a small molecule inhibitor available through the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). It is intended for laboratory research to investigate its effects on cancer cell proliferation and apoptosis by targeting specific signaling pathways. These application notes provide a comprehensive guide for the initial characterization and utilization of this compound in a cell culture setting. Detailed protocols for solubilization, determining optimal concentration, and assessing its effects on cell viability and key signaling proteins are provided.

Introduction

The NCI DTP maintains a repository of synthetic and natural product compounds with potential anticancer properties. This compound (CAS: 24164-06-5; Molecular Formula: C₁₂H₂₃NO₄) is one such compound available for investigation by the research community. As a novel compound with limited publicly available data, initial characterization is crucial to understand its biological activity. This guide outlines a systematic approach to begin investigating the effects of this compound in your cell line of interest.

Materials and Reagents

  • This compound (obtained from the NCI DTP)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent (e.g., CellTiter-Glo®)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Experimental Protocols

A critical first step when working with a new compound is to determine its solubility and the optimal working concentration. The following protocols provide a suggested workflow for the initial characterization of this compound.

Preparation of this compound Stock Solution

A high-concentration stock solution is essential for accurate and reproducible dosing in cell culture experiments.

  • Reconstitution: Based on its chemical properties, this compound is likely soluble in organic solvents like DMSO. To prepare a 10 mM stock solution, dissolve 2.45 mg of this compound (MW: 245.32 g/mol ) in 1 mL of sterile DMSO.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Determination of Optimal Working Concentration using a Dose-Response Curve

A dose-response experiment is crucial to identify the concentration range at which this compound exerts a biological effect on your chosen cell line. An MTT assay is a common method to assess cell viability.

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours, depending on the cell line's doubling time.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Data Layout for Dose-Response Experiment

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
Vehicle Control (DMSO)100
0.1
1
10
50
100
Assessing the Effect on Signaling Pathways via Western Blotting

Based on the general description of this compound as an inhibitor of cancer-related signaling pathways, Western blotting can be used to investigate its effect on key proteins involved in proliferation and apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a chosen time point (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Suggested initial targets could include proteins from the MAPK/ERK and PI3K/Akt pathways (e.g., p-ERK, ERK, p-Akt, Akt) and apoptosis markers (e.g., Cleaved Caspase-3, PARP). A loading control (e.g., β-actin or GAPDH) is essential.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometry analysis can be used to quantify the changes in protein expression levels relative to the loading control.

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the general workflow for characterizing a novel compound and a hypothetical signaling pathway that this compound might inhibit.

experimental_workflow cluster_prep Compound Preparation cluster_dose_response Dose-Response Analysis cluster_pathway_analysis Signaling Pathway Analysis reconstitution Reconstitute this compound in DMSO (10 mM Stock) aliquot Aliquot and Store at -20°C/-80°C reconstitution->aliquot seed_96well Seed Cells in 96-well Plate treat_dose Treat with Serial Dilutions of this compound seed_96well->treat_dose mtt_assay Perform MTT Assay (24, 48, 72h) treat_dose->mtt_assay ic50 Calculate IC50 Value mtt_assay->ic50 seed_6well Seed Cells in 6-well Plate ic50->seed_6well Inform Concentration for Further Assays treat_ic50 Treat with IC50 Concentrations seed_6well->treat_ic50 lysis Cell Lysis and Protein Quantification treat_ic50->lysis western_blot Western Blot for Key Signaling Proteins lysis->western_blot

Caption: General experimental workflow for the initial characterization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response receptor Growth Factor Receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt survival Survival akt->survival proliferation Proliferation transcription->proliferation NSC135130 This compound NSC135130->raf Inhibition? NSC135130->pi3k Inhibition?

Caption: Hypothetical signaling pathways potentially inhibited by this compound.

Data Interpretation and Further Steps

The initial characterization experiments will provide valuable information about the bioactivity of this compound.

  • Dose-Response Curve: The IC50 value will guide the concentrations used in subsequent experiments. A steep curve may suggest a specific target, while a shallow curve could indicate off-target effects or a different mechanism of cell death.

  • Western Blot Analysis: Changes in the phosphorylation status or expression levels of key signaling proteins will provide insights into the mechanism of action of this compound. For example, a decrease in p-ERK or p-Akt would suggest inhibition of the MAPK or PI3K pathways, respectively. An increase in cleaved caspase-3 would indicate the induction of apoptosis.

Based on these initial findings, further experiments can be designed to delve deeper into the mechanism of action of this compound. These could include:

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest.

  • Apoptosis Assays: Such as Annexin V/PI staining to confirm and quantify apoptosis.

  • Target Identification Studies: To pinpoint the direct molecular target of this compound.

  • In Vivo Studies: To evaluate the efficacy of the compound in animal models.

Conclusion

While specific data on this compound is not yet widely available in the public domain, the protocols outlined in these application notes provide a robust framework for its initial characterization in a cell culture setting. By systematically determining its optimal concentration and investigating its effects on key cellular processes and signaling pathways, researchers can begin to elucidate the therapeutic potential of this novel compound. It is recommended to consult the NCI DTP website for any available data that may be released in the future.

Application of NSC 135130 in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. NSC 135130 is a BOC-protected linker designed for the development of ADCs, particularly those utilizing tubulin-targeting inhibitors as their cytotoxic payload. This document provides detailed application notes and protocols for the use of a representative BOC-protected linker, serving as a surrogate for this compound, in the generation of potent and specific ADCs.

While the precise chemical structure of this compound is not publicly available, this document will utilize a representative BOC-protected maleimide (B117702) linker containing a cleavable valine-citrulline (Val-Cit) dipeptide. This structure is widely employed in ADC development and serves as an illustrative model for the application of BOC-protected linkers in conjugating tubulin inhibitors to antibodies.

Linker Characteristics and Mechanism of Action

The representative linker features a BOC (tert-Butyloxycarbonyl) protecting group, a maleimide group for conjugation to antibody cysteine residues, and a cathepsin B-cleavable Val-Cit dipeptide. The BOC group provides a stable protecting group for an amine functionality during synthesis and is removed under acidic conditions to reveal the reactive amine for payload attachment.

The proposed mechanism of action for an ADC constructed with this type of linker is as follows:

  • Systemic Circulation: The ADC circulates in the bloodstream, with the linker stably connecting the antibody to the tubulin inhibitor payload.

  • Tumor Cell Targeting: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various proteases, including cathepsin B.

  • Payload Release: Within the lysosome, the Val-Cit dipeptide in the linker is cleaved by cathepsin B. This cleavage event releases the tubulin inhibitor payload into the cytoplasm of the cancer cell.

  • Cytotoxicity: The released tubulin inhibitor binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).

Data Presentation

The following tables summarize hypothetical quantitative data for an ADC developed using a representative BOC-protected linker and a tubulin inhibitor payload (e.g., Monomethyl Auristatin E - MMAE).

Table 1: In Vitro Cytotoxicity of a Representative ADC

Cell LineTarget Antigen ExpressionADC IC50 (nM)Free Payload IC50 (nM)
Cell Line AHigh1.50.1
Cell Line BMedium15.20.1
Cell Line CLow/Negative>10000.1

Table 2: In Vivo Efficacy of a Representative ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Observations
Vehicle Control-0Rapid tumor growth
Non-targeting ADC510Minimal effect on tumor growth
Representative ADC165Significant tumor growth delay
Representative ADC595Tumor regression observed

Experimental Protocols

Protocol 1: Antibody Thiolation

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • PBS, pH 7.4

  • PD-10 desalting columns

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.

  • Add a 10-fold molar excess of TCEP solution to the mAb solution.

  • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Remove excess TCEP by passing the reaction mixture through a pre-equilibrated PD-10 desalting column using PBS, pH 7.4.

  • Determine the concentration of the thiolated antibody using a spectrophotometer at 280 nm.

  • Quantify the number of free thiol groups per antibody using Ellman's reagent.

Protocol 2: ADC Conjugation

This protocol details the conjugation of the BOC-protected linker-payload to the thiolated antibody.

Materials:

  • Thiolated mAb (from Protocol 1)

  • BOC-protected linker-payload dissolved in DMSO

  • PBS, pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve the BOC-protected linker-payload in DMSO to a concentration of 10 mM.

  • Add a 5-fold molar excess of the linker-payload solution to the thiolated mAb solution. Ensure the final DMSO concentration does not exceed 10% (v/v).

  • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation, protected from light.

  • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

  • Incubate for an additional 20 minutes at room temperature.

  • Purify the ADC by size-exclusion chromatography (SEC) to remove unconjugated payload and other small molecules.

  • Characterize the purified ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the ADC in cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • ADC and free payload

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.

  • Remove the existing medium from the cells and add the diluted compounds.

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the IC50 values by plotting the cell viability against the compound concentration and fitting the data to a four-parameter logistic curve.

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cancer Cell cluster_Cytoplasm Cytoplasm cluster_Lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding InternalizedADC Internalized ADC Antigen->InternalizedADC Internalization Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Payload Released Payload (Tubulin Inhibitor) Payload->Tubulin Inhibition of Polymerization Payload->Microtubules Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis CathepsinB Cathepsin B InternalizedADC->CathepsinB Trafficking CathepsinB->Payload Linker Cleavage Experimental_Workflow cluster_Preparation ADC Preparation cluster_Characterization Characterization cluster_Evaluation Functional Evaluation Antibody Monoclonal Antibody Reduction Antibody Reduction (Thiolation) Antibody->Reduction Conjugation Conjugation Reduction->Conjugation LinkerPayload BOC-Protected Linker-Payload LinkerPayload->Conjugation Purification Purification (SEC) Conjugation->Purification ADC Purified ADC Purification->ADC DAR DAR Analysis (HIC) ADC->DAR Purity Purity Analysis (SEC) ADC->Purity InVitro In Vitro Cytotoxicity ADC->InVitro InVivo In Vivo Efficacy (Xenograft Model) ADC->InVivo

Unraveling the Enigma of NSC 135130: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to provide detailed application notes and protocols for the solubility and storage of the chemical compound NSC 135130 have hit a significant roadblock. Extensive searches across chemical databases, scientific literature, and supplier information have revealed that this compound is not a designation for a chemical compound but rather identifies a medical device, specifically the LMA® Fastrach® Airway.

This case of mistaken identity unfortunately precludes the creation of the requested detailed protocols for researchers, scientists, and drug development professionals. Without a valid chemical entity, fundamental data regarding its solubility in common laboratory solvents such as DMSO, ethanol, and water, as well as appropriate storage conditions and stability, are nonexistent.

The identifier "NSC" is commonly associated with the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), which maintains a vast repository of chemical compounds screened for potential anticancer activity. Each compound in this collection is assigned a unique NSC number. However, a thorough search of the NCI database for this compound yielded no results for a chemical compound. This suggests that either the identifier is incorrect or the compound is not part of this publicly accessible repository.

Further inquiries into chemical databases such as PubChem and various chemical supplier catalogs also failed to identify a molecule corresponding to this compound. The consistent and exclusive association of this number with the aforementioned medical device across multiple searches confirms the misidentification.

In light of these findings, it is impossible to generate the requested application notes, which would require non-existent data for the following sections:

  • Solubility Data: Quantitative solubility values in various solvents.

  • Storage Protocols: Recommended temperatures and conditions for both solid compound and solutions.

  • Experimental Protocols: Methodologies for solubility determination and solution preparation.

  • Signaling Pathway Diagrams: Visual representations of biological interactions, which are contingent on knowing the compound's mechanism of action.

Researchers and professionals seeking information on a specific chemical compound are advised to verify the NSC number or any other identifier to ensure its accuracy. In cases where a compound cannot be identified through standard database searches, consulting the original source of the identifier is recommended.

Until a correct and valid chemical identifier for the compound of interest is provided, the development of the requested detailed application notes and protocols remains unfeasible.

Application Notes and Protocols for In Vivo Studies with NSC 135130

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo studies involving the small molecule inhibitor, NSC 135130.

Introduction

This compound is a small molecule inhibitor with potential applications in cancer research. It is identified as a valine derivative and is used in laboratory settings to investigate its effects on cancer cell proliferation and its potential to overcome drug resistance. This compound is believed to modulate protein-protein interactions that are crucial for tumor growth and the induction of apoptosis. However, detailed public information regarding its specific molecular target and the precise signaling pathways it affects is limited. These application notes provide a generalized framework for designing in vivo studies for a novel small molecule inhibitor like this compound, based on standard preclinical research methodologies.

Putative Signaling Pathway and Mechanism of Action

While the exact signaling pathway targeted by this compound is not definitively established in publicly available literature, small molecule inhibitors in oncology often target key cellular proliferation and survival pathways. A common target for such inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The following diagram illustrates a hypothetical scenario where this compound inhibits a critical kinase in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates NSC135130 This compound NSC135130->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Design for In Vivo Studies

The following sections outline a standard experimental workflow for evaluating the in vivo efficacy of a novel anti-cancer compound like this compound.

I. Animal Model Selection and Tumor Implantation

A critical first step is the selection of an appropriate animal model. This choice will depend on the cancer type of interest and the specific questions being addressed.

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude, SCID, or NSG mice). This is a common initial step to assess anti-tumor activity.

  • Syngeneic Models: Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction of the compound with the immune system.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Workflow AnimalModel 1. Animal Model Selection (e.g., Xenograft, PDX) TumorImplant 2. Tumor Cell Implantation AnimalModel->TumorImplant TumorGrowth 3. Tumor Growth Monitoring TumorImplant->TumorGrowth Treatment 4. Treatment Initiation (Vehicle vs. This compound) TumorGrowth->Treatment Endpoint 5. Endpoint Analysis (Tumor Volume, Survival) Treatment->Endpoint

Caption: General workflow for in vivo anti-cancer drug efficacy studies.

II. Dosing and Administration

Determining the optimal dose and route of administration is crucial for both efficacy and minimizing toxicity.

  • Maximum Tolerated Dose (MTD) Study: A preliminary study to determine the highest dose of this compound that can be administered without causing unacceptable levels of toxicity.

  • Route of Administration: Common routes for preclinical studies include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The choice depends on the compound's formulation and pharmacokinetic properties.

III. Efficacy Endpoints

The primary measures of a compound's anti-tumor activity in vivo.

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a vehicle-treated control group.

  • Tumor Volume: Measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used.

  • Survival Analysis: In survival studies, the endpoint is the time to a pre-defined event, such as reaching a tumor volume limit or a decline in animal health.

IV. Pharmacodynamic (PD) and Biomarker Analysis

These studies assess whether the drug is hitting its intended target and modulating downstream signaling pathways in the tumor tissue.

  • Tissue Collection: Tumors and other relevant tissues are collected at the end of the study.

  • Analysis Techniques:

    • Western Blotting: To measure the levels of key proteins and their phosphorylation status in the target signaling pathway.

    • Immunohistochemistry (IHC): To visualize the expression and localization of proteins within the tumor tissue.

    • ELISA: To quantify the levels of specific proteins or biomarkers.

Experimental Protocols

Protocol 1: Xenograft Tumor Model Efficacy Study
  • Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

  • Animal Inoculation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a suitable medium (e.g., Matrigel) into the flank of 6-8 week old female nude mice.

  • Tumor Monitoring: Monitor tumor growth every 2-3 days with calipers.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Treatment Administration: Administer this compound or vehicle via the predetermined route and schedule (e.g., daily oral gavage).

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

  • Data Collection: Record tumor volumes, body weights, and clinical observations throughout the study.

  • Tissue Harvest: At the end of the study, euthanize the animals and collect tumors for PD analysis.

Protocol 2: Pharmacodynamic (PD) Marker Analysis
  • Study Design: Use a similar xenograft model as in Protocol 1.

  • Treatment: Treat tumor-bearing mice with a single dose or multiple doses of this compound or vehicle.

  • Tissue Collection: Euthanize animals at various time points after the last dose (e.g., 2, 8, 24 hours) to assess the duration of target modulation.

  • Protein Extraction: Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against the target of interest (e.g., p-Akt, total Akt) and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize using an appropriate detection system.

  • Immunohistochemistry (IHC):

    • Fix tumor tissue in formalin and embed in paraffin.

    • Section the tissue and mount on slides.

    • Perform antigen retrieval and block endogenous peroxidases.

    • Incubate with a primary antibody against the biomarker of interest.

    • Apply a secondary antibody and a detection reagent.

    • Counterstain and mount for microscopic analysis.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteNumber of AnimalsMean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)
Vehicle-PO101500 ± 150-
This compound25PO10800 ± 12046.7
This compound50PO10450 ± 9070.0

Table 2: Effect of this compound on Body Weight

Treatment GroupDose (mg/kg)Mean Body Weight at Day 0 (g) ± SEMMean Body Weight at Day 21 (g) ± SEMPercent Change in Body Weight (%)
Vehicle-20.5 ± 0.522.0 ± 0.6+7.3
This compound2520.3 ± 0.421.5 ± 0.5+5.9
This compound5020.6 ± 0.520.0 ± 0.7-2.9

Table 3: Pharmacodynamic Modulation of p-Akt in Tumor Tissue

Treatment GroupDose (mg/kg)Time Post-Dose (hours)Mean Relative p-Akt/Total Akt Ratio ± SEMPercent Inhibition vs. Vehicle
Vehicle-241.00 ± 0.15-
This compound5080.35 ± 0.0865.0
This compound50240.60 ± 0.1040.0

Conclusion

Application Notes and Protocols for BOC Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (BOC) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of complex molecules. Its popularity stems from its stability under a range of conditions and, most importantly, its susceptibility to cleavage under acidic conditions. This allows for the selective deprotection of amines, a critical step in many synthetic pathways.

These application notes provide a comprehensive overview and detailed protocols for the removal of the BOC protecting group. While the specific compound NSC 135130 could not be definitively identified as containing a BOC group through publicly available chemical databases, the following protocols are broadly applicable to a wide range of BOC-protected amines. Researchers should first confirm the presence of a BOC group on their substrate of interest before proceeding.

The deprotection mechanism relies on the acid-catalyzed cleavage of the carbamate, which proceeds through the formation of a stable tert-butyl cation. This cation can subsequently be trapped by scavengers to prevent unwanted side reactions with sensitive functional groups. Common reagents for BOC deprotection include strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents.

Data Presentation: Comparison of Common BOC Deprotection Reagents

The selection of a suitable deprotection reagent and conditions is crucial for achieving high yields and purity. The following table summarizes common reagents and their typical reaction conditions for BOC deprotection.

ReagentTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0 - Room Temp0.5 - 2 hoursHighly effective and common. Volatile and corrosive. Scavengers may be needed.
Hydrogen Chloride (HCl) 4 M1,4-Dioxane (B91453) or MethanolRoom Temp0.5 - 4 hoursYields the hydrochloride salt of the amine. Dioxane is a common solvent choice.
Oxalyl Chloride Not specifiedMethanolRoom Temp1 - 4 hoursA milder method reported for substrates sensitive to strong acids.
p-Toluenesulfonic Acid (p-TsOH) 2 equivalentsNone (mechanochemical)Room Temp10 minutesA solvent-free method using ball milling.
Water (Reflux) N/AWaterRefluxNot specifiedAn environmentally friendly method for certain substrates.

Experimental Protocols

Below are detailed experimental protocols for common BOC deprotection methods.

Protocol 1: BOC Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and widely used method for BOC deprotection.

Materials:

  • BOC-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., anisole (B1667542) or thioanisole, if necessary)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the BOC-protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation (e.g., tryptophan or methionine residues), add a scavenger (1-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: BOC Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of the deprotected amine, which can be advantageous for purification and handling.

Materials:

  • BOC-protected compound

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the BOC-protected compound in a minimal amount of a suitable solvent (e.g., dioxane or methanol) in a round-bottom flask.

  • Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl per equivalent of the BOC-protected compound).

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress.

  • Upon completion, remove the solvent in vacuo.

  • Add cold anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

General BOC Deprotection Workflow

The following diagram illustrates the general workflow for a typical acid-catalyzed BOC deprotection experiment.

BOC_Deprotection_Workflow start Start: BOC-Protected Compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve add_acid Add Acidic Reagent (e.g., TFA or HCl/Dioxane) dissolve->add_acid react Stir at Appropriate Temperature add_acid->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Workup / Neutralization monitor->workup Upon Completion extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry product Deprotected Amine dry->product

Caption: General workflow for BOC deprotection.

Mechanism of Acid-Catalyzed BOC Deprotection

This diagram outlines the key steps in the acid-catalyzed removal of a BOC protecting group.

BOC_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-BOC Protonated_Boc Protonated BOC-Amine Boc_Amine->Protonated_Boc + H+ Acid H+ (from Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Cleavage Amine R-NH3+ (Amine Salt) Carbamic_Acid->Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Isobutylene Isobutylene tButyl_Cation->Isobutylene Elimination

Caption: Mechanism of BOC deprotection.

Application Notes & Protocols: Techniques for Measuring the Stability of NSC 135130 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NSC 135130 is a BOC-protected linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). The stability of the linker is a critical determinant of an ADC's efficacy and safety, ensuring that the cytotoxic payload is delivered specifically to the target cells while minimizing premature release in systemic circulation. This document provides detailed protocols for assessing the stability of linkers such as this compound in various biological matrices, which is essential for predicting in vivo performance and guiding the selection of optimal ADC candidates.

The primary techniques for evaluating linker stability involve incubating the compound in relevant biological environments and quantifying its degradation over time. Key assays include plasma stability, which assesses stability in the bloodstream, and metabolic stability assays (e.g., using liver microsomes or S9 fractions), which evaluate susceptibility to enzymatic degradation.[1][2][3]

I. Plasma Stability Assay

Objective: To determine the stability of the this compound linker in plasma to predict its stability in systemic circulation.[1][4] Premature cleavage in plasma can lead to off-target toxicity and reduced therapeutic efficacy.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock (this compound-conjugate) D Incubate at 37°C A->D B Plasma (Human, Mouse, Rat) B->D C Internal Standard (IS) F Quench with Cold Acetonitrile (B52724)/Methanol (B129727) + IS C->F E Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) D->E E->F G Centrifuge to Pellet Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Quantify Remaining Parent Compound H->I

Caption: Workflow for the in vitro plasma stability assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound-containing compound (e.g., 10 mM in DMSO).

    • Thaw pooled plasma (e.g., human, mouse, rat) from frozen stock at 37°C.[1]

    • Prepare a quenching solution of cold acetonitrile or methanol containing a suitable internal standard (IS).

  • Incubation:

    • In a 96-well plate, add the test compound to pre-warmed plasma to achieve a final concentration of 1 µM.[1] The final DMSO concentration should be ≤1%.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.[1]

    • The 0-minute time point represents 100% of the initial compound concentration.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate plasma proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the concentration of the remaining parent compound using a validated LC-MS/MS method.[1][5]

Data Presentation:

The results are typically presented as the percentage of the parent compound remaining at each time point relative to the 0-minute sample. The in vitro half-life (t½) can be calculated from the slope of the natural log of the percent remaining versus time plot.

Time Point (minutes)% Remaining (Mean ± SD)
0100
1595.2 ± 3.1
3088.7 ± 4.5
6076.5 ± 5.2
12058.9 ± 6.8
Calculated t½ (min) 145

II. Metabolic Stability Assay using Liver Microsomes

Objective: To evaluate the susceptibility of the this compound linker to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[2][6] This assay helps predict hepatic clearance.[7]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock D Pre-incubate Compound + Microsomes at 37°C A->D B Liver Microsomes B->D C NADPH E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench with Cold Acetonitrile + IS F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Calculate Metabolic Rate and t½ I->J

Caption: Workflow for the liver microsomal stability assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound-containing compound.

    • Prepare a working solution of liver microsomes (e.g., human, rat) in phosphate (B84403) buffer.

    • Prepare a solution of NADPH (cofactor for CYP enzymes).

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound with the liver microsome solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. A control incubation without NADPH should be included to assess non-enzymatic degradation.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the microsomes and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Data Presentation:

Data is presented similarly to the plasma stability assay, allowing for the calculation of the metabolic half-life and intrinsic clearance (Clint).

Time Point (minutes)% Remaining (Mean ± SD)
0100
589.1 ± 4.2
1565.3 ± 5.1
3040.8 ± 3.9
6015.5 ± 2.8
Calculated t½ (min) 25.5
Calculated Clint (µL/min/mg) 27.2

III. Lysosomal Stability Assay

Objective: For ADCs, linker cleavage within the lysosome of the target cell is often the desired mechanism of payload release. This assay assesses the stability of the this compound linker in the presence of lysosomal enzymes.

Logical Relationship of ADC Action:

G cluster_circulation Systemic Circulation cluster_cell Target Cell cluster_lysosome Lysosome A Intact ADC B ADC Binds to Antigen A->B Targeting C Internalization (Endocytosis) B->C D Trafficking to Lysosome C->D E Linker Cleavage by Lysosomal Enzymes D->E F Payload Release E->F G Cell Death (Apoptosis) F->G Cytotoxicity

Caption: Intended pathway of ADC action leading to payload release.

Protocol:

  • Preparation of Reagents:

    • Prepare the this compound-ADC conjugate.

    • Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions (e.g., liver S9 fraction, which contains lysosomal enzymes).[8]

    • Prepare a lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) to mimic the acidic environment of the lysosome.

  • Incubation:

    • Incubate the ADC with the lysosomal fraction in the assay buffer at 37°C.

    • A control incubation in buffer alone should be run to assess pH-dependent hydrolysis.

  • Sampling and Analysis:

    • At various time points, take aliquots and stop the reaction.

    • Analyze the samples to quantify the amount of released payload and/or the remaining intact ADC. Techniques can include LC-MS for small molecule payload detection or immuno-affinity capture followed by LC-MS to determine the drug-to-antibody ratio (DAR).[8][9]

Data Presentation:

The data can be presented as the amount of payload released over time or the change in the average DAR.

Time Point (hours)Released Payload (ng/mL)Average DAR
003.8
150.23.5
4180.52.6
8350.11.5
24680.90.5

The stability of the this compound linker is paramount to the successful development of an effective and safe ADC. The protocols outlined in these application notes provide a framework for a comprehensive in vitro evaluation of linker stability in key biological environments. Data generated from these assays, including plasma stability half-life, metabolic clearance rates, and lysosomal release profiles, are crucial for selecting ADC candidates with the desired stability characteristics for further preclinical and clinical development.

References

Application Note: NSC 135130 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

Following a comprehensive search of publicly available scientific databases and resources, we have been unable to locate any specific information regarding the compound designated as NSC 135130 . This includes its mechanism of action, biological targets, or any established protocols for its use in high-throughput screening (HTS) assays.

The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) assigns "NSC" numbers to compounds in its repository. However, information for every compound is not always publicly accessible, particularly for older or less-studied agents. It is possible that this compound is an incorrect identifier, an internal designation not released to the public, or a compound that has not been the subject of published research.

General Guidance for High-Throughput Screening

While we cannot provide a specific protocol for this compound, we can offer a generalized workflow and considerations for incorporating a novel compound into a high-throughput screening campaign. This information is intended to serve as a foundational guide for researchers developing their own assays.

I. Assay Development and Optimization

The initial and most critical phase of any HTS campaign is the development of a robust and reliable assay. The choice of assay will be entirely dependent on the hypothesized or known biological activity of the compound .

Key Considerations:

  • Target Identification: If the molecular target of the compound is known, a target-based assay (e.g., enzymatic assay, binding assay) is appropriate.

  • Phenotypic Screening: If the target is unknown, a phenotypic screen (e.g., cell viability, reporter gene expression, morphological changes) can be employed to identify its biological effects.

  • Assay Format: The assay must be amenable to miniaturization in 96-, 384-, or 1536-well plate formats.

  • Reagent Stability and Cost: Reagents should be stable under screening conditions and cost-effective for large-scale screening.

  • Signal Window and Variability: The assay should have a sufficient signal-to-background ratio and low well-to-well variability. The Z'-factor is a common metric used to assess the quality of an HTS assay.

II. Generalized High-Throughput Screening Workflow

A typical HTS workflow involves several stages, from initial screening to hit confirmation and characterization.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays Primary_Screen Screen Compound Library (Single Concentration) Identify_Hits Identify Initial 'Hits' Primary_Screen->Identify_Hits Re_test Re-test Hits in Triplicate Identify_Hits->Re_test Advance Hits Dose_Response Dose-Response Curve (e.g., 10-point curve) Re_test->Dose_Response Orthogonal Orthogonal Assays Dose_Response->Orthogonal Confirm & Characterize Counter_Screen Counter-Screens (Rule out artifacts) Orthogonal->Counter_Screen

Caption: A generalized workflow for a high-throughput screening campaign.

III. Example Protocol: Cell Viability HTS Assay

This is a hypothetical protocol for a primary screen to identify compounds that affect cell viability. This is not a validated protocol for this compound.

1. Reagent Preparation:

  • Cell Culture Medium: As required for the specific cell line.

  • Test Compound (this compound): Prepare a concentrated stock solution (e.g., 10 mM in DMSO). From this, create a working stock for screening.

  • Positive Control: A compound known to induce cell death (e.g., Staurosporine).

  • Negative Control: Vehicle control (e.g., 0.1% DMSO in medium).

  • Viability Reagent: A commercially available reagent such as CellTiter-Glo® (Promega) or alamarBlue™ (Thermo Fisher Scientific).

2. Assay Procedure (384-well format):

  • Cell Seeding: Dispense 25 µL of cell suspension (e.g., 2,000 cells/well) into each well of a 384-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Add 50 nL of the test compound (this compound) to the appropriate wells using an acoustic dispenser or pin tool.

    • Add 50 nL of the positive and negative controls to their respective wells.

  • Incubation: Incubate for an additional 48-72 hours.

  • Reagent Addition: Add 25 µL of the cell viability reagent to each well.

  • Incubation: Incubate as per the manufacturer's instructions (e.g., 10 minutes at room temperature).

  • Data Acquisition: Read the plate on a plate reader (e.g., luminescence for CellTiter-Glo® or fluorescence for alamarBlue™).

3. Data Analysis:

  • Normalize the data to the controls on each plate.

  • Calculate the percent inhibition for each compound.

  • Set a "hit" threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

IV. Data Presentation

Quantitative data from HTS assays should be presented in a clear and organized manner.

Table 1: Example Data Summary for a Primary Screen

Compound IDConcentration (µM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Average % InhibitionHit? (Yes/No)
This compound1065.268.166.566.6Yes
Cmpd_002105.37.16.26.2No
.....................

Table 2: Example Dose-Response Data for a Confirmed Hit

Compound IDIC50 (µM)Hill SlopeR² Value
This compound2.51.20.98

V. Signaling Pathway Visualization

If further research were to identify the mechanism of action of this compound, for instance, as an inhibitor of a specific kinase in a signaling pathway, this could be visualized as follows:

Signaling_Pathway cluster_pathway Hypothetical Kinase Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Target Downstream Target Kinase2->Target NSC135130 This compound NSC135130->Kinase2

Caption: Hypothetical inhibition of a signaling pathway by this compound.

The lack of public information on this compound prevents the creation of specific, actionable protocols. The information provided here is intended as a general guide for researchers working with uncharacterized compounds in a high-throughput screening context. It is strongly recommended that the user attempt to find the correct identifier for their compound of interest or obtain more information from the compound supplier or the NCI DTP to proceed with meaningful assay development.

Application of NSC 135130 in Targeted Cancer Therapy Research: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial research efforts to gather information on NSC 135130 for its application in targeted cancer therapy have not yielded any specific results. Searches for this compound in scientific literature and clinical trial databases did not provide any relevant information regarding its mechanism of action, preclinical or clinical studies, or any associated experimental protocols.

The National Service Center (NSC) number is used to identify compounds in the repository of the Developmental Therapeutics Program (DTP) of the U.S. National Cancer Institute (NCI). While the DTP has a vast library of chemical compounds, it is possible that this compound is a compound that has not been extensively studied, is in a very early stage of development with no publicly available data, or the identifier may be incorrect.

Without any foundational data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations of signaling pathways.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to:

  • Verify the NSC identifier: Double-check the accuracy of the NSC number to ensure it is correct.

  • Consult the NCI DTP database directly: More specific information might be available through a direct query of the DTP's chemical repository database.

  • Review internal or proprietary data: If this compound is part of an internal research program, relevant data may exist within the organization.

This document will be updated if and when information regarding this compound becomes publicly available.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Efficiency with NSC 135130

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are experiencing challenges with the conjugation of the small molecule inhibitor NSC 135130 to antibodies or other biomolecules. This guide provides troubleshooting advice and frequently asked questions to help you optimize your conjugation strategy and achieve a higher yield of your desired conjugate.

Disclaimer: The information provided is based on general principles of bioconjugation. It is assumed that this compound is a small molecule drug being conjugated to a larger biomolecule. Users should adapt the recommendations to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low conjugation efficiency?

A1: Low conjugation efficiency can stem from several factors, including suboptimal molar ratios of reactants, inactive reagents, inappropriate buffer conditions (pH, presence of interfering substances), or issues with the biomolecule itself, such as inaccessible conjugation sites.

Q2: How can I confirm that my antibody is suitable for conjugation?

A2: It is crucial to characterize your antibody before conjugation. This includes confirming its purity by SDS-PAGE or size exclusion chromatography (SEC), assessing its concentration accurately using methods like A280nm absorbance or a BCA assay, and ensuring that the target residues for conjugation (e.g., lysines, cysteines) are available and not sterically hindered.

Q3: What role does the linker play in conjugation efficiency?

A3: The linker is a critical component that connects this compound to the antibody. The choice of linker and its activation chemistry (e.g., NHS ester for primary amines, maleimide (B117702) for thiols) will significantly impact the efficiency and stability of the final conjugate. Inefficient activation of the linker or a linker that is prone to hydrolysis can lead to poor conjugation yields.

Q4: How do I choose the optimal molar ratio of this compound-linker to my antibody?

A4: The optimal molar ratio should be determined empirically. A common starting point is a 5- to 20-fold molar excess of the this compound-linker complex to the antibody. A titration experiment, where you test a range of ratios, is the best approach to identify the ratio that provides the desired drug-to-antibody ratio (DAR) without causing significant aggregation.

Q5: Can the solvent used to dissolve this compound affect the reaction?

A5: Yes. This compound should be dissolved in a water-miscible organic solvent, such as DMSO or DMF, that is compatible with your antibody. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% (v/v) to avoid denaturation of the antibody.

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR)

If you are observing a lower than expected DAR, consider the following troubleshooting steps:

  • Verify Reagent Concentrations: Inaccurate concentration determination of the antibody or the this compound-linker is a common source of error. Use reliable methods like a NanoDrop for A280 measurements or a BCA assay for the antibody.

  • Check Linker Activity: If using a linker, ensure it has not hydrolyzed. For example, NHS esters are moisture-sensitive. Prepare linker solutions fresh and use anhydrous solvents.

  • Optimize Reaction pH: The optimal pH for conjugation depends on the reactive groups. For NHS ester reactions with lysine (B10760008) residues, a pH of 8.0-8.5 is generally recommended. For maleimide reactions with thiols from reduced disulfides, a pH of 6.5-7.5 is preferred.

  • Increase Molar Ratio: Gradually increase the molar excess of the this compound-linker complex in your reaction.

  • Extend Reaction Time: It's possible the reaction has not gone to completion. Try extending the incubation time. Monitor the reaction progress over time to determine the optimal duration.

Issue 2: Presence of Unconjugated Antibody

If a significant amount of unconjugated antibody remains after the reaction, this indicates an inefficient conjugation process.

  • Assess Antibody Reactivity: The conjugation sites on your antibody may be inaccessible. Consider a different antibody or a different conjugation strategy that targets alternative sites.

  • Buffer Composition: Ensure your conjugation buffer is free of primary amines (e.g., Tris) or thiols (e.g., DTT, unless used for disulfide reduction) that can compete with the reaction. Use buffers like PBS or HEPES.

  • Reaction Temperature: Most conjugations are performed at room temperature or 4°C. If efficiency is low, consider increasing the temperature slightly (e.g., to 37°C), but monitor for any signs of antibody denaturation or aggregation.

Issue 3: Aggregation of the Conjugate

The formation of aggregates is a common problem in conjugation reactions, especially at higher DARs.

  • Reduce Molar Ratio: A high molar excess of the drug-linker can lead to over-conjugation and subsequent aggregation. Reduce the molar ratio of the this compound-linker complex.

  • Control pH: The pH of the reaction and purification buffers can influence protein solubility. Ensure the pH is appropriate for your specific antibody.

  • Add Excipients: In some cases, the addition of stabilizing excipients, such as polysorbate 20 or sucrose, to the reaction buffer can help to reduce aggregation.

  • Purification Method: Use size exclusion chromatography (SEC) to effectively separate aggregates from the monomeric conjugate.

Quantitative Data Summary

The following table provides an example of how reaction parameters can be varied to optimize the conjugation of this compound to an antibody. The values presented are hypothetical and should be adapted for your specific system.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Molar Ratio (this compound-Linker : Antibody) 5:110:120:1Increasing molar ratio generally increases DAR.
Reaction pH 7.48.08.5For NHS ester chemistry, higher pH can increase reaction rate.
Reaction Time 1 hour4 hours12 hoursLonger reaction times may lead to higher DAR.
Temperature 4°CRoom Temp37°CHigher temperatures can increase reaction rate but also risk aggregation.

Experimental Protocols

Protocol: Conjugation of this compound to an Antibody via Lysine Residues

This protocol describes a general method for conjugating an NHS-activated this compound to the primary amines of lysine residues on an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound with an NHS-ester linker

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer (pH 8.0-8.5).

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound-Linker Preparation:

    • Dissolve the NHS-activated this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Prepare this solution immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound-linker stock solution to the antibody solution.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a pre-equilibrated SEC column to remove unconjugated drug-linker, quenching reagent, and any aggregates.

    • Collect the fractions corresponding to the monomeric antibody-drug conjugate.

  • Characterization:

    • Determine the final concentration of the conjugate.

    • Calculate the DAR using UV-Vis spectrophotometry or mass spectrometry.

    • Assess the purity and aggregation state of the conjugate by SEC and SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) conjugation Conjugation Reaction (Mix Antibody and Drug-Linker) antibody_prep->conjugation drug_prep This compound-Linker Preparation (Dissolve in Anhydrous Solvent) drug_prep->conjugation quench Quench Reaction conjugation->quench purify Purification (Size Exclusion Chromatography) quench->purify characterize Characterization (DAR, Purity, Aggregation) purify->characterize

Caption: A typical experimental workflow for antibody-drug conjugation.

troubleshooting_flow start Low Conjugation Efficiency check_dar Is DAR too low? start->check_dar check_aggregation Is there aggregation? check_dar->check_aggregation No increase_ratio Increase Molar Ratio Optimize pH & Time check_dar->increase_ratio Yes decrease_ratio Decrease Molar Ratio check_aggregation->decrease_ratio Yes success Conjugation Successful check_aggregation->success No check_reagents Verify Reagent Concentration & Linker Activity increase_ratio->check_reagents reagents_ok Re-run Experiment check_reagents->reagents_ok optimize_buffer Optimize Buffer Conditions (pH, Excipients) decrease_ratio->optimize_buffer buffer_ok Re-run Experiment optimize_buffer->buffer_ok reagents_ok->success buffer_ok->success

Caption: A troubleshooting decision tree for low conjugation efficiency.

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with NSC 135130

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing the novel BOC-protected ADC linker, NSC 135130. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during the conjugation of this compound to an antibody and the subsequent characterization of the resulting antibody-drug conjugate (ADC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

A1: this compound is a BOC-protected linker intended for the development of antibody-drug conjugates.[1] Its structure is designed to be attached to a cytotoxic payload, and following deprotection of the BOC group, it can be conjugated to an antibody. It has been suggested for use with tubulin-targeting inhibitors.[1]

Q2: What are the primary methods for conjugating linkers like this compound to an antibody?

A2: The two most common stochastic (non-specific) conjugation strategies involve targeting either lysine (B10760008) or cysteine residues on the antibody.[2][3][4]

  • Lysine Conjugation: This method targets the amine groups on lysine residues. It typically results in a heterogeneous mixture of ADCs with a wide range of DAR values due to the abundance of lysine residues on the antibody surface.[5][6]

  • Cysteine Conjugation: This approach targets the thiol groups of cysteine residues. Most commonly, the interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiols for conjugation.[3][7] This method offers more control over the conjugation sites and typically results in a more homogeneous ADC product.[7]

The specific reactive group on the deprotected this compound will determine the appropriate conjugation strategy.

Q3: What is a typical or optimal Drug-to-Antibody Ratio (DAR)?

A3: There is no universal optimal DAR; it must be determined empirically for each specific ADC. A DAR of 2 to 4 is often considered a good starting point, balancing efficacy with maintaining favorable pharmacokinetic properties.[8] However, some successful ADCs have a DAR as high as 8. A low DAR may not be potent enough, while a high DAR can lead to faster clearance and increased toxicity.[8][9]

Q4: How is the average DAR of an ADC determined?

A4: Several analytical techniques can be used to determine the average DAR. The most common methods include:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[10][11][12] It provides information on the distribution of different DAR species.[12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used orthogonally to HIC, RP-HPLC can also separate ADC species based on hydrophobicity, typically under denaturing conditions.[10][12][13]

  • UV-Vis Spectroscopy: This is a simpler method that can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug).[7][10][14][][16]

  • Mass Spectrometry (MS): MS provides a precise measurement of the mass of the intact ADC or its subunits, allowing for the direct determination of the number of conjugated drug-linkers.[5][9][17][18][19]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Average DAR Inefficient antibody reduction (for cysteine conjugation).Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature.[20][21]
Suboptimal molar ratio of this compound-payload to antibody.Increase the molar excess of the this compound-payload. A typical starting range is 3:1 to 10:1.[20]
Incorrect pH of the conjugation buffer.Ensure the pH is optimal for the specific conjugation chemistry. For maleimide-thiol reactions, a pH of 6.5-7.5 is common. For NHS ester-amine reactions, a pH of 7-9 is typical.[22]
Hydrolysis of the activated this compound-payload.Prepare the activated drug-linker solution immediately before use.
High Average DAR Excessive molar ratio of this compound-payload to antibody.Decrease the molar excess of the this compound-payload in the conjugation reaction.
Over-reduction of the antibody (for cysteine conjugation).Reduce the concentration of the reducing agent or shorten the incubation time to avoid the reduction of intrachain disulfide bonds.
ADC Aggregation High DAR leading to increased hydrophobicity.Optimize the conjugation conditions to achieve a lower average DAR. Consider using hydrophilic linkers if aggregation persists.[23]
Unfavorable buffer conditions (pH, ionic strength).Screen different buffer formulations to find conditions that minimize aggregation. Ensure the pH is not at the isoelectric point of the antibody.[1][23]
Presence of organic co-solvents from the drug-linker stock.Minimize the percentage of organic solvent in the final reaction mixture (typically <10%).[21]
Freeze-thaw cycles.Aliquot the ADC into single-use vials to avoid repeated freezing and thawing.[23]
Inconsistent DAR between batches Variability in reaction conditions.Tightly control all reaction parameters, including reagent concentrations, temperature, pH, and incubation times.[20]
Purity and stability of reagents.Use high-quality reagents and verify their concentration and purity before each conjugation.

Data Presentation

Table 1: Example of Reaction Parameters for DAR Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Antibody Concentration 5 mg/mL5 mg/mL5 mg/mL5 mg/mL
Molar Ratio (Linker-Payload:Ab) 3:15:17:110:1
Reaction Temperature 4°C4°C25°C25°C
Reaction Time 4 hours4 hours2 hours2 hours
pH 7.47.47.47.4

Table 2: Example of Characterization Data for Resulting ADCs

ADC BatchAverage DAR (HIC)Monomer (%) (SEC)Aggregate (%) (SEC)
ADC-1 2.198.51.5
ADC-2 3.897.22.8
ADC-3 5.595.14.9
ADC-4 7.292.37.7

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of this compound-Payload

This protocol assumes the deprotected this compound has a maleimide (B117702) reactive group.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM EDTA).

    • Add a reducing agent, such as TCEP, at a 2-5 molar excess.[20]

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS, pH 7.4).[20]

  • Payload Conjugation:

    • Immediately after reduction, add the maleimide-activated this compound-payload to the reduced antibody. The molar ratio is a critical parameter to vary for DAR optimization (e.g., 3:1 to 10:1).[20]

    • Incubate at room temperature or 4°C for 1-4 hours. Protect from light if the payload is light-sensitive.[20]

  • Quenching and Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and other small molecules.[8]

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation:

    • Dilute the purified ADC to 1-2 mg/mL in the HIC mobile phase A.[8]

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[8]

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[8]

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Detection: Monitor absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first.[20]

    • Calculate the percentage of the total peak area for each species.

    • Calculate the average DAR using the weighted average of the peak areas.[12]

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_result Result mAb Monoclonal Antibody Reduction Antibody Reduction (if cysteine-based) mAb->Reduction Add Reducing Agent LinkerPayload This compound-Payload Conjugation Conjugation Reaction LinkerPayload->Conjugation Reduction->Conjugation Reduced Antibody Purification Purification (e.g., SEC) Conjugation->Purification Crude ADC Characterization Characterization (HIC, MS, etc.) Purification->Characterization FinalADC Purified ADC Characterization->FinalADC Characterized ADC

Caption: General workflow for ADC conjugation and analysis.

Troubleshooting_DAR cluster_low Troubleshooting Low DAR cluster_high Troubleshooting High DAR cluster_inconsistent Troubleshooting Inconsistency Start Problem with DAR LowDAR Low DAR Start->LowDAR HighDAR High DAR Start->HighDAR InconsistentDAR Inconsistent DAR Start->InconsistentDAR CheckReduction Optimize Reduction? LowDAR->CheckReduction CheckRatioHigh Decrease Molar Ratio? HighDAR->CheckRatioHigh ControlConditions Standardize Conditions? InconsistentDAR->ControlConditions CheckRatioLow Increase Molar Ratio? CheckReduction->CheckRatioLow Yes CheckpHLow Check Buffer pH? CheckRatioLow->CheckpHLow Yes CheckReductionHigh Optimize Reduction? CheckRatioHigh->CheckReductionHigh Yes CheckReagents Verify Reagent Quality? ControlConditions->CheckReagents Yes

Caption: Logical workflow for troubleshooting DAR issues.

References

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention and troubleshooting of aggregation in antibody-drug conjugates (ADCs). While this guide is broadly applicable, it will also consider the context of using various components, including the ADC linker NSC 135130.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADC formulations?

Aggregation of ADCs is a common challenge that can impact the stability, efficacy, and safety of the therapeutic.[1] The primary causes stem from the increased hydrophobicity of the ADC compared to the native monoclonal antibody (mAb). Key contributing factors include:

  • Hydrophobic Payloads and Linkers: The conjugation of cytotoxic drugs, which are often hydrophobic, to the mAb can lead to the exposure of hydrophobic patches on the ADC surface. This increases the likelihood of intermolecular interactions and subsequent aggregation.[2][3]

  • High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules conjugated to each antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation. Finding the optimal DAR is a critical balance between efficacy and stability.[4]

  • Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the formulation buffer are critical for ADC stability.[2] If the buffer pH is near the isoelectric point (pI) of the ADC, it can lead to reduced solubility and increased aggregation.[2]

  • Manufacturing and Handling Stress: Processes such as conjugation, purification, freeze-thaw cycles, and mechanical stress can induce conformational changes in the ADC, exposing hydrophobic regions and promoting aggregation.[1][5]

Q2: How does the choice of linker, such as this compound, impact ADC aggregation?

The linker is a critical component that connects the antibody to the payload and its properties can significantly influence ADC stability. While specific data on this compound's direct impact on preventing aggregation is not extensively documented in publicly available literature, the general principles of linker chemistry apply.

  • Hydrophilicity: Using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can help to shield the hydrophobic payload and reduce the propensity for aggregation.[6][7] The chemical structure of a linker like this compound will contribute to the overall hydrophobicity of the drug-linker complex.

  • Linker Length and Structure: The length and flexibility of the linker can affect the accessibility of the payload and influence intermolecular interactions.

It is important to evaluate any linker, including this compound, in the specific context of the antibody and payload being used to determine its effect on aggregation.

Q3: What are the key strategies to prevent ADC aggregation during development and manufacturing?

A multi-pronged approach is necessary to mitigate ADC aggregation:

  • Component Selection:

    • Antibody Engineering: Modifying the antibody sequence to reduce aggregation-prone regions can be a proactive measure.[1]

    • Linker and Payload Optimization: Selecting more hydrophilic linkers and payloads, where possible, can significantly reduce aggregation risk.[8]

  • Process Optimization:

    • Controlled Conjugation: Optimizing the conjugation process to achieve a consistent and optimal DAR is crucial.[1]

    • Purification: Robust purification methods are necessary to remove aggregates and unconjugated species.[1]

  • Formulation Development:

    • Buffer Screening: Systematically screen for optimal buffer pH, ionic strength, and excipients (e.g., surfactants, stabilizers) to enhance ADC solubility and stability.[9]

    • Lyophilization: For long-term storage, lyophilization (freeze-drying) is often employed to improve the stability of ADCs.[10]

Troubleshooting Guide: ADC Aggregation

This guide provides a systematic approach to troubleshooting common aggregation issues encountered during ADC experiments.

Symptom Potential Cause Troubleshooting Steps
Visible precipitation or turbidity after conjugation High DAR leading to excessive hydrophobicity.- Optimize the conjugation reaction to target a lower average DAR. - Characterize the DAR distribution to identify and potentially remove high-DAR species.
Unfavorable buffer conditions for the ADC.- Screen a panel of buffers with varying pH and ionic strengths to identify conditions that maintain ADC solubility.
Poor solubility of the drug-linker in the reaction buffer.- Introduce a co-solvent, but carefully evaluate its impact on antibody stability.
Increase in high molecular weight (HMW) species detected by SEC during storage Suboptimal formulation leading to instability.- Re-evaluate the formulation buffer. Consider the addition of stabilizing excipients like polysorbates or sugars.
Freeze-thaw stress.- Aliquot the ADC into single-use vials to avoid repeated freeze-thaw cycles. - Investigate cryoprotectants if freezing is necessary.
Thermal stress.- Store the ADC at the recommended temperature and avoid exposure to elevated temperatures.
Low recovery after purification Aggregates being removed during the purification step.- Optimize the purification method to minimize the formation of aggregates during the process. - Consider using a different purification technique that is gentler on the ADC.
Non-specific binding to chromatography resins.- Adjust the buffer composition (e.g., salt concentration) to reduce non-specific interactions.

Experimental Protocols & Data

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

Methodology:

  • System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a flow rate of 0.5 mL/min.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each species.

Table 1: Example SEC Data for an ADC Under Different Stress Conditions
Condition % Monomer % Aggregate (HMW) % Fragment (LMW)
Control (4°C, 1 week) 98.51.20.3
Thermal Stress (40°C, 1 week) 85.213.51.3
Freeze-Thaw (3 cycles) 95.14.50.4

Visualizing Workflows and Pathways

Below are diagrams illustrating key concepts and workflows related to ADC aggregation.

ADC_Aggregation_Causes cluster_factors Contributing Factors cluster_consequences Consequences Hydrophobic Payload/Linker Hydrophobic Payload/Linker Increased Hydrophobicity Increased Hydrophobicity Hydrophobic Payload/Linker->Increased Hydrophobicity High DAR High DAR High DAR->Increased Hydrophobicity Buffer Conditions (pH, Ionic Strength) Buffer Conditions (pH, Ionic Strength) Conformational Instability Conformational Instability Buffer Conditions (pH, Ionic Strength)->Conformational Instability Process Stress (Temp, Shear) Process Stress (Temp, Shear) Process Stress (Temp, Shear)->Conformational Instability ADC Aggregation ADC Aggregation Increased Hydrophobicity->ADC Aggregation Conformational Instability->ADC Aggregation

Caption: Factors leading to ADC aggregation.

Troubleshooting_Workflow start Observe ADC Aggregation check_components Review ADC Components (Antibody, Linker, Payload) start->check_components check_process Analyze Conjugation & Purification Process start->check_process check_formulation Evaluate Formulation & Storage Conditions start->check_formulation optimize_dar Optimize DAR check_components->optimize_dar High Hydrophobicity hydrophilic_linker Consider Hydrophilic Linker check_components->hydrophilic_linker High Hydrophobicity optimize_purification Optimize Purification check_process->optimize_purification Inefficient optimize_buffer Optimize Buffer/Excipients check_formulation->optimize_buffer Suboptimal control_storage Control Storage/Handling check_formulation->control_storage Stressful end Stable ADC optimize_dar->end hydrophilic_linker->end optimize_purification->end optimize_buffer->end control_storage->end

References

Navigating the Stability of NSC 135130: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NSC 135130

For researchers, scientists, and drug development professionals working with the small molecule inhibitor this compound, ensuring its stability in experimental settings is paramount for obtaining reliable and reproducible results. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in various buffer systems.

Disclaimer: Publicly available information on the specific stability profile of this compound (CAS: 24164-06-5; Molecular Formula: C₁₂H₂₃NO₄) is limited. The following recommendations are based on general principles for handling small molecule compounds in a research setting and may not be specific to this compound. It is highly recommended to consult the compound's supplier for a detailed certificate of analysis and specific handling instructions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solutions of this compound?

For initial solubilization, it is advisable to use a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. The choice of solvent should be guided by the experimental requirements and the tolerance of the biological system to the solvent. After creating a concentrated stock solution, it can be further diluted into aqueous buffers for working solutions.

Q2: How should I store stock solutions of this compound?

Stock solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. Protect solutions from light, especially if the compound's photosensitivity is unknown.

Q3: Are there general buffer systems that are preferred for small molecule stability?

Phosphate-buffered saline (PBS), Tris-buffered saline (TBS), and HEPES buffers are commonly used in biological assays. However, the optimal buffer system is compound-specific. It is crucial to empirically determine the stability of this compound in the buffer system intended for your experiments.

Q4: What factors can negatively impact the stability of this compound in aqueous buffers?

Several factors can affect the stability of a small molecule in an aqueous environment:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other forms of degradation. It is generally advisable to maintain a pH close to physiological conditions (pH 7.2-7.4) unless otherwise required for the experiment.

  • Temperature: Higher temperatures accelerate chemical reactions, including degradation. Prepare working solutions fresh and keep them on ice when not in use. For longer-term storage of aqueous solutions, refer to the supplier's recommendations, though fresh preparation is always preferred.

  • Presence of Reactive Species: Components in the buffer or the experimental system could potentially react with the compound.

  • Light Exposure: As a precaution, minimize exposure of the compound and its solutions to light.

Troubleshooting Guide: this compound Stability Issues

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent or no biological activity Compound degradation in the working solution.1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.2. Test Buffer Compatibility: Perform a preliminary experiment to assess the stability of this compound in your chosen buffer. This can be done by incubating the compound in the buffer for the duration of your experiment and then analyzing for degradation (e.g., via HPLC-MS if available).3. pH Optimization: Evaluate the effect of a narrow pH range (e.g., pH 6.8 to 7.8) on compound activity to identify the optimal pH for stability and efficacy.
Precipitation of the compound in aqueous buffer Low aqueous solubility of this compound.1. Adjust Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept to a minimum (typically <0.5%) in the final working solution to avoid precipitation and solvent-induced artifacts.2. Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) to enhance aqueous solubility. However, these should be tested for their potential effects on the experimental system.3. Sonication: Gentle sonication of the solution upon dilution may help in dissolving the compound.
Variability between experimental replicates Inconsistent handling or storage of the compound.1. Standardize Protocols: Ensure all experimental steps, from stock solution preparation to the final assay, are standardized and followed consistently.2. Aliquot Stock Solutions: Prepare multiple small aliquots of the stock solution to avoid variability introduced by multiple freeze-thaw cycles of a single large stock.3. Control for Environmental Factors: Protect the compound and its solutions from light and maintain a consistent temperature during experiments.

Experimental Workflow & Signaling Pathway Visualization

To aid in experimental design and understanding the context of this compound's application, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway where a small molecule inhibitor might act.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare concentrated This compound stock (e.g., in DMSO) B Prepare fresh working solution in desired experimental buffer A->B Dilution C Treat cells/system with this compound B->C Application D Incubate for defined period C->D E Perform biological assay (e.g., proliferation, apoptosis) D->E F Data acquisition and analysis E->F

Caption: General experimental workflow for using this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Response Cellular Response (e.g., Proliferation) Effector->Response NSC135130 This compound NSC135130->Kinase2 Inhibition

Caption: Hypothetical signaling pathway showing this compound as a kinase inhibitor.

Technical Support Center: Refinements to the NSC 135130 Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NSC 135130, a compound identified as a potential RAD51 inhibitor. As specific experimental data for this compound is limited in publicly available literature, this guide focuses on general protocols and troubleshooting strategies for characterizing novel RAD51 inhibitors. These recommendations should be adapted and optimized for your specific experimental setup.

Troubleshooting Guides

This section addresses common issues encountered during the experimental validation of RAD51 inhibitors.

Issue 1: Inconsistent or No Inhibition of RAD51 Activity

Potential Cause Recommended Solution Quantitative Parameter to Monitor
Poor Compound Solubility Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration. Create fresh dilutions in aqueous buffer for each experiment. Visually inspect for precipitation. Consider using a solubility-enhancing agent if issues persist.Concentration of this compound in final assay buffer.
Compound Instability Prepare fresh dilutions of this compound immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -80°C in small aliquots.Time between compound dilution and use in the assay.
Suboptimal Compound Concentration Perform a dose-response curve to determine the IC50 value. Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to establish the effective inhibitory range.IC50 (half-maximal inhibitory concentration).
Incorrect Assay Conditions Ensure optimal buffer composition, pH, and temperature for the specific RAD51 assay being used (e.g., fluorescence polarization, D-loop assay). Refer to established protocols for RAD51 activity assays.Positive and negative controls for the assay.
Inactive RAD51 Protein Verify the activity of the purified RAD51 protein using a known RAD51 inhibitor as a positive control or by confirming its ability to bind to DNA.Signal from positive control inhibitor; DNA binding signal in the absence of inhibitor.

Issue 2: High Background Signal or Off-Target Effects

Potential Cause Recommended Solution Quantitative Parameter to Monitor
Compound Interference with Assay Readout Run a control experiment with this compound in the absence of RAD51 or other key assay components to assess for autofluorescence or other interfering properties.Signal from this compound alone.
Non-specific Binding Include a counter-screen with a structurally related but inactive compound, if available. In cellular assays, assess for general cytotoxicity that is not linked to RAD51 inhibition.Comparison of activity with a negative control compound.
Off-Target Cellular Effects Evaluate downstream markers of DNA damage and cell cycle progression that are specific to homologous recombination deficiency (e.g., increased γH2AX foci, S-phase arrest) to confirm the on-target effect.[1]Percentage of cells with γH2AX foci; Cell cycle distribution profile.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of a putative RAD51 inhibitor like this compound.

Protocol 1: Fluorescence Polarization (FP) Assay for RAD51-ssDNA Binding

This assay measures the ability of an inhibitor to disrupt the binding of RAD51 to single-stranded DNA (ssDNA).

Materials:

  • Purified human RAD51 protein

  • Fluorescently labeled ssDNA oligonucleotide (e.g., with FAM or TAMRA)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA

  • This compound stock solution (in DMSO)

  • 384-well black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Method:

  • Prepare a reaction mixture containing the fluorescently labeled ssDNA oligonucleotide at a final concentration of 1-10 nM in the assay buffer.

  • Add purified RAD51 protein to a final concentration that yields a significant polarization shift upon binding to the ssDNA (typically in the nanomolar range, to be determined empirically).

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the IC50 value by plotting the polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: RAD51 Foci Formation Assay in Cells

This assay assesses the ability of an inhibitor to prevent the formation of RAD51 foci at sites of DNA damage in cells.

Materials:

  • Human cancer cell line (e.g., U2OS, HeLa)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Mitomycin C, Olaparib, or ionizing radiation)

  • This compound stock solution (in DMSO)

  • Primary antibody against RAD51

  • Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Microscopy slides or imaging plates

  • Fluorescence microscope

Method:

  • Seed cells on microscopy slides or imaging plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a predetermined time (e.g., 2-24 hours).

  • Induce DNA damage by treating the cells with a DNA damaging agent for a specific duration (e.g., Mitomycin C for 2 hours).

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubate the cells with the primary anti-RAD51 antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of RAD51 foci per nucleus in at least 50-100 cells per condition. A significant reduction in the number of foci in this compound-treated cells compared to the control indicates inhibition of RAD51.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound as a RAD51 inhibitor?

A1: As a RAD51 inhibitor, this compound is expected to interfere with the homologous recombination (HR) pathway of DNA repair.[2] This can occur through various mechanisms, such as preventing the binding of RAD51 to DNA, inhibiting its ATPase activity, or disrupting its interaction with other proteins like BRCA2.[2][3] The ultimate cellular consequence is an accumulation of DNA double-strand breaks, leading to genomic instability, cell cycle arrest, and potentially apoptosis, particularly in cancer cells that are often more reliant on the HR pathway.[2]

Q2: How can I determine the optimal concentration of this compound to use in my cellular assays?

A2: The optimal concentration of this compound should be determined empirically for each cell line and assay. A good starting point is to perform a dose-response experiment to determine the IC50 for cell viability over a broad range of concentrations. For mechanism-of-action studies, it is advisable to use concentrations at and around the IC50 value. Be mindful that higher concentrations may lead to off-target effects.

Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?

A3: High toxicity at low concentrations could be due to several factors. First, ensure the purity of your this compound compound. Impurities could contribute to unexpected toxicity. Second, the solvent used to dissolve the compound (e.g., DMSO) can be toxic to some cell lines at higher concentrations; ensure your final solvent concentration is low and consistent across all treatments. Finally, some cell lines may be particularly sensitive to RAD51 inhibition, especially if they have underlying defects in other DNA repair pathways. Consider using a less sensitive cell line for initial characterization.

Q4: How can I confirm that the observed cellular effects are due to RAD51 inhibition and not off-target effects?

A4: To confirm on-target activity, you can perform several experiments. A rescue experiment, where you overexpress RAD51 in your cells and observe a reduction in the effects of this compound, would provide strong evidence. Additionally, you can assess downstream markers of HR deficiency, such as an increase in γH2AX foci (a marker of DNA double-strand breaks) and S-phase cell cycle arrest, which are characteristic of RAD51 inhibition.[1] Comparing the effects of this compound with a known RAD51 inhibitor can also be informative.

Visualizations

RAD51_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_Damage DNA Double-Strand Break BRCA2 BRCA2 DNA_Damage->BRCA2 recruits RAD51_monomer RAD51 Monomers BRCA2->RAD51_monomer loads onto ssDNA RAD51_filament RAD51 Nucleoprotein Filament RAD51_monomer->RAD51_filament forms HR_Repair Homologous Recombination Repair RAD51_filament->HR_Repair mediates Cell_Survival Cell Survival & Genomic Stability HR_Repair->Cell_Survival NSC_135130 This compound NSC_135130->RAD51_monomer inhibits loading/ polymerization

Caption: Proposed mechanism of this compound action on the RAD51-mediated homologous recombination pathway.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Confirmation FP_Assay Fluorescence Polarization Assay (RAD51-ssDNA Binding) Foci_Assay RAD51 Foci Formation Assay FP_Assay->Foci_Assay confirms biochemical inhibition DLoop_Assay D-Loop Formation Assay (Strand Invasion) DLoop_Assay->Foci_Assay gammaH2AX_Assay γH2AX Staining (DNA Damage) Foci_Assay->gammaH2AX_Assay leads to Cell_Cycle_Analysis Cell Cycle Analysis gammaH2AX_Assay->Cell_Cycle_Analysis triggers Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Cycle_Analysis->Viability_Assay impacts Rescue_Experiment RAD51 Overexpression (Rescue Experiment) Viability_Assay->Rescue_Experiment confirms on-target effect

Caption: A logical workflow for the experimental validation of this compound as a RAD51 inhibitor.

References

Technical Support Center: Enhancing the In Vivo Stability of NSC 135130-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Antibody-Drug Conjugates (ADCs) utilizing the NSC 135130 linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in ADCs?

This compound is a BOC-protected linker used in the synthesis of ADCs.[1] It facilitates the attachment of a cytotoxic payload to a monoclonal antibody (mAb). The stability and characteristics of the resulting ADC are critically dependent on the entire linker-payload structure and the conjugation method used.

Q2: What are the common causes of in vivo instability for ADCs?

The in vivo instability of ADCs can stem from several factors:

  • Premature Payload Release: The linker may be cleaved in the systemic circulation before reaching the target tumor cells, leading to off-target toxicity and reduced efficacy. This can be caused by enzymes present in the plasma.[2][3]

  • ADC Aggregation: Hydrophobic interactions between payload molecules on different ADCs can cause aggregation, leading to rapid clearance from circulation and potential immunogenicity.[4][]

  • Linker Instability: The chemical bonds within the linker itself might be susceptible to hydrolysis or other forms of degradation in the bloodstream.[3][6]

  • Conjugation Chemistry: The method used to attach the linker to the antibody can impact stability. For instance, traditional maleimide-based conjugation to cysteine residues can be prone to retro-Michael reactions, leading to deconjugation.[7]

Q3: How does the choice of linker impact ADC stability?

The linker is a critical determinant of ADC stability, efficacy, and safety.[8][9] There are two main types of linkers:

  • Cleavable Linkers: These are designed to release the payload under specific conditions found within the target cell (e.g., low pH in lysosomes or the presence of specific enzymes like cathepsins).[8] However, they can sometimes be susceptible to premature cleavage in the circulation.[2]

  • Non-Cleavable Linkers: These linkers release the payload only after the entire ADC is degraded within the lysosome.[4][8] This generally leads to improved plasma stability but may result in the release of the payload with an amino acid remnant from the antibody, which could affect its activity.

The hydrophobicity of the linker also plays a crucial role; hydrophilic linkers can help to counteract the hydrophobicity of the payload, reducing the risk of aggregation.[][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development and in vivo testing of this compound-based ADCs.

Observed Issue Potential Cause(s) Recommended Action(s)
High systemic toxicity and low therapeutic window. Premature release of the cytotoxic payload in circulation.1. Analyze Linker Susceptibility: Investigate if the linker in your this compound-payload construct is susceptible to cleavage by plasma enzymes. Consider redesigning the linker to be more stable.[2][3] 2. Switch to a Non-Cleavable Linker: If premature cleavage is confirmed, explore using a non-cleavable linker strategy.[4][8]
Rapid clearance of the ADC from circulation. ADC aggregation due to high hydrophobicity.1. Incorporate a Hydrophilic Linker: Modify the linker to include hydrophilic components like polyethylene (B3416737) glycol (PEG) to improve solubility and reduce aggregation.[4][] 2. Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity. Aim for a lower, more homogeneous DAR, ideally between 2 and 4.[10] 3. Formulation Optimization: Develop a suitable formulation with excipients that can help stabilize the ADC and prevent aggregation.[11][]
Loss of payload over time in plasma stability assays. Instability of the conjugation linkage.1. Explore Site-Specific Conjugation: Move from stochastic conjugation (e.g., to lysines) to site-specific methods that yield a more defined and stable product.[6][8] 2. Alternative Conjugation Chemistries: If using maleimide (B117702) chemistry, consider more stable alternatives like those based on sulfones or next-generation maleimides that are less prone to deconjugation.[7]
Inconsistent results between in vitro and in vivo stability studies. Limitations of in vitro models.1. Utilize a Whole Blood Stability Assay: This assay can better mimic the in vivo environment compared to plasma stability assays and provide a more predictive measure of stability.[13] 2. Thorough In Vivo Characterization: Conduct comprehensive pharmacokinetic (PK) studies to measure total antibody, conjugated ADC, and free payload concentrations over time.[14]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound-based ADC in plasma and determine the rate of payload deconjugation.

Materials:

  • This compound-based ADC

  • Fresh frozen plasma (human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., ELISA, LC-MS)

Procedure:

  • Thaw the frozen plasma at 37°C.

  • Dilute the this compound-based ADC to a final concentration of 100 µg/mL in plasma.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the samples.

  • Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Analyze the samples to determine the concentration of intact ADC. This can be done using an ELISA that detects both the antibody and the payload, or by LC-MS to measure the average drug-to-antibody ratio (DAR).

  • Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species in the this compound-based ADC preparation.

Materials:

  • This compound-based ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject a known amount of the this compound-based ADC onto the column.

  • Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). Species with a higher DAR are more hydrophobic and will elute later.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Evaluation synthesis Synthesize this compound-based ADC hic Determine DAR by HIC synthesis->hic plasma_stability Plasma Stability Assay hic->plasma_stability whole_blood Whole Blood Stability Assay hic->whole_blood pk_study Pharmacokinetic (PK) Study plasma_stability->pk_study whole_blood->pk_study efficacy_study Efficacy & Toxicity Study pk_study->efficacy_study

Caption: Workflow for assessing the stability of this compound-based ADCs.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions issue In Vivo Instability Observed (e.g., High Toxicity, Rapid Clearance) premature_release Premature Payload Release issue->premature_release aggregation ADC Aggregation issue->aggregation linker_instability Linker Instability issue->linker_instability linker_redesign Linker Redesign (e.g., Non-cleavable, Hydrophilic) premature_release->linker_redesign conjugation Improve Conjugation Chemistry premature_release->conjugation aggregation->linker_redesign optimize_dar Optimize DAR aggregation->optimize_dar formulation Formulation Optimization aggregation->formulation linker_instability->linker_redesign linker_instability->conjugation

Caption: Troubleshooting logic for in vivo instability of ADCs.

References

Addressing off-target toxicity with NSC 135130 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 135130 conjugates to address off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a taxane (B156437) derivative. Taxanes are a class of chemotherapeutic agents that function as microtubule inhibitors.[1] They bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[2] This binding stabilizes the microtubules, preventing their depolymerization.[1][2] The stabilization of microtubules disrupts the dynamic process of microtubule assembly and disassembly, which is crucial for cell division (mitosis). This leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][2]

Q2: What are the common off-target toxicities associated with taxane-based compounds like this compound?

The off-target toxicities of taxanes are primarily due to their effects on healthy, rapidly dividing cells. Common toxicities include:

  • Myelosuppression: This is a dose-limiting toxicity, with neutropenia (a decrease in neutrophils) being the most common manifestation.[3] Febrile neutropenia can be a severe complication.[3]

  • Peripheral Neuropathy: This is another significant side effect that can impact the patient's quality of life.[1][3]

  • Hypersensitivity Reactions: These can occur, particularly with certain formulations.[1]

  • Skin and Nail Toxicity: Mild dermatitis, nail discoloration, and alopecia (hair loss) are common.[1]

  • Cardiac Abnormalities: Bradycardia is a possible, though often benign, finding.[1]

  • Ophthalmic Toxicity: While less common, issues like meibomian gland dysfunction and cystoid macular edema have been reported.[1]

Q3: How can conjugation of this compound help in addressing off-target toxicity?

The goal of creating antibody-drug conjugates (ADCs) or other targeted conjugates with this compound is to achieve targeted delivery of the cytotoxic agent to cancer cells while minimizing exposure to healthy tissues. This is achieved by linking this compound to a monoclonal antibody or another ligand that specifically binds to an antigen or receptor that is overexpressed on the surface of tumor cells. This targeted approach aims to reduce the systemic toxicities commonly associated with taxanes.

Troubleshooting Guides

Problem 1: Low Conjugate Efficacy in In Vitro Cytotoxicity Assays

Possible Cause Troubleshooting Step
Inefficient Drug-Antibody Ratio (DAR) Characterize the DAR of your conjugate using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. An optimal DAR is crucial for efficacy without excessive toxicity.
Loss of Antibody Binding Affinity Perform an ELISA or Surface Plasmon Resonance (SPR) assay to confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.
Inefficient Internalization of the Conjugate Use fluorescence microscopy or flow cytometry with a fluorescently labeled conjugate to verify that it is being internalized by the target cells.
Target Antigen Not Expressed on Cell Line Confirm the expression level of the target antigen on your chosen cell line using Western Blot, Flow Cytometry, or Immunohistochemistry.
Drug Inactivity Post-Conjugation Ensure the linker used is cleavable under intracellular conditions to release the active this compound. If a non-cleavable linker is used, the entire conjugate must be active.

Problem 2: High Off-Target Toxicity in Animal Models

Possible Cause Troubleshooting Step
Premature Cleavage of the Linker in Circulation Analyze plasma samples from treated animals to detect the presence of free this compound. Consider using a more stable linker.
"On-Target, Off-Tumor" Toxicity Investigate the expression of the target antigen in healthy tissues. If the target is also present on normal cells, this can lead to toxicity.
Non-Specific Uptake of the Conjugate Evaluate the biodistribution of a labeled version of the conjugate to determine if it is accumulating in non-target organs. Modifying the physicochemical properties of the conjugate may help.
High Drug-Antibody Ratio (DAR) A high DAR can lead to increased hydrophobicity and faster clearance, potentially increasing off-target effects. Consider synthesizing conjugates with a lower DAR.

Quantitative Data

Table 1: Common Hematologic Toxicities of Taxanes

ToxicityPaclitaxelDocetaxel
Neutropenia Generally less severeHigher incidence and severity[3]
Febrile Neutropenia Lower riskHigher risk, may require prophylactic antibiotics[3]

This table presents a general comparison based on the class of taxane drugs. Specific incidences can vary based on dosage, patient population, and treatment regimen.

Experimental Protocols

1. MTT Assay for In Vitro Cytotoxicity

This protocol is for determining the cytotoxic effect of this compound conjugates on a cancer cell line.

  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • This compound conjugate, unconjugated this compound, and control antibody

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound conjugate, unconjugated drug, and control antibody.

    • Remove the medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

    • Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

2. Characterization of Drug-Antibody Ratio (DAR)

This protocol outlines a general method for determining the DAR using UV-Vis spectroscopy.

  • Materials:

    • This compound conjugate

    • UV-Vis spectrophotometer

    • Appropriate buffers

  • Procedure:

    • Measure the absorbance of the antibody at 280 nm before conjugation.

    • Measure the absorbance of the this compound at its maximum absorbance wavelength (λmax) and at 280 nm.

    • Measure the absorbance of the purified this compound conjugate at both 280 nm and the λmax of the drug.

    • Calculate the concentration of the antibody and the drug in the conjugate solution using their respective extinction coefficients and the Beer-Lambert law, correcting for the absorbance of the drug at 280 nm.

    • The DAR is the molar ratio of the drug to the antibody.

Visualizations

Taxane_Mechanism_of_Action Mechanism of Action of this compound (Taxane) NSC_135130 This compound Beta_Tubulin β-Tubulin Subunit NSC_135130->Beta_Tubulin Binds to Microtubule Microtubule NSC_135130->Microtubule Promotes assembly and inhibits disassembly Beta_Tubulin->Microtubule Part of Stabilization Microtubule Stabilization Microtubule->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow Workflow for Evaluating this compound Conjugates Conjugation Conjugation of this compound to Targeting Moiety Purification Purification of Conjugate Conjugation->Purification Characterization Characterization (e.g., DAR) Purification->Characterization In_Vitro_Binding In Vitro Binding Assay (ELISA, SPR) Characterization->In_Vitro_Binding In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Characterization->In_Vitro_Cytotoxicity In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vitro_Cytotoxicity->In_Vivo_Efficacy In_Vivo_Toxicity In Vivo Toxicity and Biodistribution Studies In_Vivo_Efficacy->In_Vivo_Toxicity

Caption: Experimental workflow for conjugate evaluation.

Troubleshooting_Logic Troubleshooting Common Experimental Issues Start Start Troubleshooting Low_Efficacy Low In Vitro Efficacy? Start->Low_Efficacy Check_Binding Check Antibody Binding Low_Efficacy->Check_Binding Yes High_Toxicity High In Vivo Toxicity? Low_Efficacy->High_Toxicity No Check_Internalization Check Conjugate Internalization Check_Binding->Check_Internalization Check_DAR Check DAR Check_Internalization->Check_DAR Check_DAR->High_Toxicity Check_Linker_Stability Check Linker Stability High_Toxicity->Check_Linker_Stability Yes End Consult Further High_Toxicity->End No Check_Target_Expression Check Off-Tumor Target Expression Check_Linker_Stability->Check_Target_Expression Check_Biodistribution Check Biodistribution Check_Target_Expression->Check_Biodistribution Check_Biodistribution->End

Caption: Decision tree for troubleshooting experiments.

References

NSC 135130 linker cleavage and release mechanism issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NSC 135130 linker. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a BOC-protected linker intended for use in the synthesis of Antibody-Drug Conjugates (ADCs).[1] The BOC (tert-Butyloxycarbonyl) group is a protecting group that is typically removed during the synthesis process to allow for the conjugation of a cytotoxic payload. The linker itself is designed to connect an antibody to a drug, with the goal of releasing the drug at a specific target site.

Q2: What is the likely cleavage mechanism for a linker like this compound in a biological system?

A2: While specific data for this compound is limited, linkers of this type are generally designed to be stable in circulation and cleaved by specific triggers within the target cell. Common release mechanisms for ADC linkers include:

  • Enzymatic Cleavage: Cleavage by enzymes that are highly expressed in tumor cells, such as cathepsins.

  • Reductive Cleavage: Cleavage in the reducing environment of the cytoplasm.

  • pH-Dependent Cleavage: Cleavage in the acidic environment of endosomes or lysosomes.

The exact mechanism would depend on the final structure of the linker after deprotection and conjugation.

Q3: I am observing premature release of my cytotoxic payload in plasma. What are the potential causes?

A3: Premature drug release is a common challenge in ADC development. Potential causes include:

  • Linker Instability: The linker may be susceptible to hydrolysis or enzymatic degradation in the bloodstream.

  • Off-Target Cleavage: Non-specific enzymes in the plasma may be cleaving the linker.

  • Contamination: The purified ADC may contain residual unconjugated drug.

Q4: My ADC is not showing the expected potency in a cell-based assay. What could be the issue?

A4: A discrepancy between expected and observed potency can arise from several factors:[2]

  • Inefficient Linker Cleavage: The linker may not be efficiently cleaved within the target cells, leading to insufficient release of the active drug.[2]

  • Poor Cell Permeability: The released drug may have poor permeability across the intracellular membranes.[2]

  • Drug Efflux: The released drug may be actively transported out of the cell by efflux pumps.[2]

  • ADC Instability: The ADC may be degrading in the assay medium over the course of the experiment.[2]

Troubleshooting Guides

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) after conjugation.
  • Possible Cause: Incomplete deprotection of the BOC group on this compound prior to conjugation.

  • Troubleshooting Steps:

    • Confirm complete BOC deprotection using analytical methods such as mass spectrometry or HPLC.

    • Optimize the deprotection reaction conditions (e.g., reaction time, temperature, reagent concentration).

    • Ensure the deprotected linker is purified and handled under conditions that prevent degradation before the conjugation step.

Issue 2: High background signal or non-specific toxicity in cell-based assays.
  • Possible Cause: Aggregation of the ADC at high concentrations.[2]

  • Troubleshooting Steps:

    • Visually inspect the ADC solution for any cloudiness or precipitation.[2]

    • Perform a concentration-response curve to check for a steep, non-saturating dose-response, which can be indicative of aggregation.[2]

    • Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to help disrupt aggregates.[2]

    • Test the ADC in an orthogonal assay to confirm if the activity is consistent.[2]

Issue 3: Difficulty confirming linker cleavage and drug release by LC-MS.
  • Possible Cause: The released drug or linker fragment may be unstable or highly reactive, making it difficult to detect.

  • Troubleshooting Steps:

    • Perform a time-course experiment to identify the optimal time point for detecting the cleavage products.

    • Consider using a trapping agent to capture reactive intermediates, such as the (aza)quinone methides that can be generated from some self-immolative linkers.[3]

    • Analyze cell lysates in addition to the supernatant to look for intracellular drug accumulation.

Quantitative Data Summary

The following tables provide examples of the type of quantitative data that should be generated when characterizing an ADC made with the this compound linker.

Table 1: Illustrative Plasma Stability Data

Time (hours)% Intact ADC (Linker A)% Intact ADC (Linker B)
0100100
249585
489172
728860

Table 2: Comparative in vitro Potency (IC50) Data

Cell LineADC with this compound Linker (nM)Free Drug (nM)
Target-Positive1.50.1
Target-Negative>10000.1

Experimental Protocols

Protocol 1: Evaluation of ADC Plasma Stability
  • Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Precipitate plasma proteins using acetonitrile.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact ADC and any released drug.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Seeding: Seed target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the ADC, the free drug, and a non-targeting control ADC.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and drug release (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo.

  • Data Analysis: Plot the cell viability against the logarithm of the concentration and determine the IC50 value for each compound.

Visualizations

ADC_Mechanism cluster_blood Bloodstream (Stable) cluster_cell Target Cell ADC Antibody-Drug Conjugate (this compound Linker) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome (Internalization) Receptor->Endosome 2. Internalization Lysosome Lysosome (Cleavage) Endosome->Lysosome 3. Trafficking Released_Drug Released Drug Lysosome->Released_Drug 4. Linker Cleavage Target Intracellular Target Released_Drug->Target 5. Target Engagement

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: A logical workflow for troubleshooting inconsistent ADC experimental results.

References

Technical Support Center: Optimizing Reaction Conditions for Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tubulin inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based assays.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with tubulin inhibitors.

Problem Possible Cause Recommended Solution
No tubulin polymerization in control wells Inactive tubulin proteinUse a fresh aliquot of tubulin. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.[1]
Incorrect buffer compositionVerify the concentration of all buffer components, especially GTP, which is essential for polymerization. The final GTP concentration should be around 1 mM.[2]
Incorrect spectrophotometer/fluorimeter settingsEnsure the instrument is set to the correct wavelength (typically 340 nm for absorbance assays) and is in kinetic mode, reading at regular intervals.[1][3] The plate should be pre-warmed to 37°C.[3][4]
Inconsistent results between replicate wells Pipetting errorsUse a multichannel pipette for adding reagents to minimize timing differences between wells. Ensure thorough mixing of all components.
Temperature fluctuationsPre-warm the plate reader and all reagents (except tubulin, which should be kept on ice) to 37°C before starting the assay.[3][4]
Presence of air bubblesBe careful not to introduce air bubbles when pipetting. Bubbles can interfere with absorbance readings.
High background signal or compound precipitation Compound insolubilityTest the solubility of your compound in the assay buffer. The final DMSO concentration should typically not exceed 2%.[1]
Compound absorbs at 340 nmRun a control with the compound in the assay buffer without tubulin to check for intrinsic absorbance.
Compound precipitationTo differentiate from polymerization, after the reaction plateaus, cool the plate on ice for 30 minutes. True microtubule depolymerization will result in a decreased signal, while precipitated compound will not.[1]
Weak polymerization signal in control wells Suboptimal tubulin concentrationThe recommended concentration for purified tubulin is typically between 3-5 mg/mL.[2][5]
Insufficient GTPEnsure the final GTP concentration is adequate (e.g., 1 mM) as it is critical for polymerization.[2]
Suboptimal pathlength in absorbance assaysUsing half-area plates can increase the pathlength and improve the signal-to-noise ratio.[1]

Frequently Asked Questions (FAQs)

1. What is the general mechanism of action for tubulin inhibitors?

Tubulin inhibitors interfere with the dynamics of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3][6] They can be broadly categorized as:

  • Microtubule-destabilizing agents: These compounds, like colchicine (B1669291) and vinca (B1221190) alkaloids, bind to tubulin subunits and prevent their polymerization into microtubules, leading to microtubule disassembly.[6][7]

  • Microtubule-stabilizing agents: These compounds, such as taxanes, bind to microtubules and prevent their depolymerization, leading to the formation of overly stable and non-functional microtubule structures.[6][8]

Both types of agents disrupt the dynamic instability of microtubules, which is crucial for their function, ultimately leading to cell cycle arrest (typically at the G2/M phase) and apoptosis.[3][9]

2. How do I choose the right assay to screen for tubulin inhibitors?

The two most common in vitro methods for monitoring tubulin polymerization are:

  • Turbidity-based (absorbance) assay: This method measures the increase in light scattering at 340 nm as tubulin monomers polymerize into microtubules.[5] It is a straightforward and widely used method.

  • Fluorescence-based assay: This method utilizes a fluorescent reporter dye that incorporates into polymerizing microtubules, resulting in an increased fluorescence signal.[5] This can be more sensitive than the absorbance-based assay.

The choice between these assays depends on the available equipment and the specific research question.

3. What are the key components of a tubulin polymerization assay buffer?

A typical tubulin polymerization buffer includes:

  • A buffering agent to maintain pH (e.g., 80 mM PIPES pH 6.9).[5]

  • Magnesium chloride (e.g., 2 mM MgCl₂), as magnesium is a required cofactor for GTP binding and hydrolysis.[5]

  • A chelating agent (e.g., 0.5 mM EGTA) to remove any contaminating calcium ions, which can inhibit polymerization.[5]

  • Guanosine triphosphate (GTP) (e.g., 1 mM), which is essential for tubulin polymerization.[2]

  • Glycerol (e.g., 10%) can be included to enhance polymerization.[2]

4. What information is available for NSC 135130?

Currently, there is limited publicly available information specifically detailing the optimized reaction conditions for this compound as a tubulin inhibitor. Researchers working with this compound may need to perform initial optimization experiments. A good starting point would be to use the general protocols for tubulin polymerization assays and test a range of this compound concentrations to determine its IC₅₀ value.

5. How can I optimize the reaction conditions for a novel tubulin inhibitor like this compound?

To optimize reaction conditions for a new compound, consider the following:

  • Compound Concentration: Perform a dose-response experiment with a wide range of concentrations to determine the IC₅₀ value.

  • Incubation Time: Monitor the polymerization kinetics over a standard time course (e.g., 60 minutes) to observe the effect of the compound on the rate and extent of polymerization.[3]

  • Tubulin Concentration: Vary the tubulin concentration to see how it affects the inhibitory activity of your compound.

  • Buffer Conditions: While the standard buffer is a good starting point, some compounds may have different activities under slightly different pH or ionic strength conditions.

Quantitative Data Summary

The following tables summarize typical quantitative data for well-characterized tubulin inhibitors. These can serve as a reference when designing experiments for new compounds like this compound.

Table 1: Typical IC₅₀ Values for Known Tubulin Inhibitors in Biochemical Assays

CompoundAssay TypeIC₅₀ (µM)Reference
ColchicineTubulin Polymerization Inhibition~2.9[10]
NocodazoleTubulin Polymerization Inhibition~0.3 - 0.8[5]
VinblastineTubulin Polymerization Inhibition~0.5[5]
Paclitaxel(Enhancer of polymerization)N/A[5]

Table 2: Representative Quantitative Data for a Potent Tubulin Inhibitor in Various Assays

Assay TypeCell LineParameterValue
Biochemical Assay-Tubulin Polymerization InhibitionIC₅₀: 0.5 - 5 µM
Cell-Based AssaysHepG2CytotoxicityIC₅₀: 10 - 100 nM
HeLaAnti-proliferative ActivityGI₅₀: 5 - 50 nM
A549Mitotic ArrestEC₅₀: 20 - 200 nM
(Data is representative for potent tubulin inhibitors and adapted from BenchChem application notes)[3]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering at 340 nm as tubulin polymerizes into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[5]

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Positive control (e.g., Nocodazole, Colchicine)[5]

  • Negative control (e.g., DMSO vehicle)

  • Pre-chilled 96-well plates

  • Temperature-controlled spectrophotometer

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.[5] Keep on ice.

    • Prepare serial dilutions of the test compound and controls in DMSO, then dilute in buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <2%).[1]

  • Assay Procedure:

    • Pre-warm the microplate reader to 37°C.

    • Add the diluted test compounds and controls to the wells of a 96-well plate.

    • To initiate the reaction, add the cold tubulin solution to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[3]

    • Calculate the rate of polymerization and the maximum polymer mass for each well.

    • Determine the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.[2][3]

Visualizations

Experimental_Workflow Experimental Workflow for Screening Tubulin Inhibitors cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays A Prepare Tubulin and Buffers C Perform Tubulin Polymerization Assay (37°C) A->C B Compound Dilution Series (e.g., this compound) B->C D Measure Absorbance at 340 nm (Kinetic Read) C->D E Calculate IC50 Value D->E F Seed Cancer Cell Lines E->F Active compounds proceed G Treat Cells with Compound F->G H Perform Cell Viability Assay (e.g., MTS) G->H J Immunofluorescence for Microtubule Morphology G->J K Flow Cytometry for Cell Cycle Analysis G->K I Determine GI50/IC50 H->I

Caption: A general experimental workflow for the identification and characterization of novel tubulin polymerization inhibitors.

Signaling_Pathway Mechanism of Action for Tubulin Polymerization Inhibitors cluster_inhibition Microtubule Disruption cluster_cellular_effects Cellular Consequences A Tubulin Inhibitor (e.g., this compound) B Binds to Tubulin or Microtubules A->B C Inhibition of Tubulin Polymerization / Stabilization of Microtubules B->C D Disruption of Microtubule Dynamics C->D E Defective Mitotic Spindle Formation D->E F Mitotic Arrest (G2/M Phase) E->F G Activation of Apoptotic Pathways F->G H Cell Death (Apoptosis) G->H

Caption: Simplified signaling pathway illustrating how tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.

Troubleshooting_Logic Troubleshooting Logic for No Polymerization A Problem: No Polymerization in Control Wells B Check Tubulin Activity A->B C Check Buffer Composition (especially GTP) A->C D Verify Instrument Settings A->D B_sol Solution: Use fresh aliquot of tubulin. Avoid freeze-thaw cycles. B->B_sol C_sol Solution: Prepare fresh buffer. Ensure correct GTP concentration. C->C_sol D_sol Solution: Confirm wavelength (340nm), kinetic mode, and temperature (37°C). D->D_sol

References

Validation & Comparative

A Comparative Analysis of Cleavable and Non-Cleavable Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapies, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the therapeutic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly influences the conjugate's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by an overview of their mechanisms and key experimental considerations.

Introduction to Linker Technology

Linkers are not merely spacers; they are functional components that must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity. Upon reaching the target tissue or cell, the linker should facilitate the efficient release of the payload in its active form. The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1]

Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells.[2][3] In contrast, non-cleavable linkers rely on the complete degradation of the antibody backbone for payload release.[4][5]

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

The distinct mechanisms of payload release for cleavable and non-cleavable linkers are visualized below.

Cleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell ADC_circ ADC (Intact) ADC_bound ADC Binds to Target Antigen ADC_circ->ADC_bound Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Endosome Endosome (Low pH) Internalization->Endosome Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome Payload_release Payload Release Lysosome->Payload_release Cleavage (pH, Enzymes, GSH) Bystander_effect Bystander Killing (Antigen-Negative Cells) Payload_release->Bystander_effect Diffusion

Diagram 1: Mechanism of Action for Cleavable Linkers.

Non_Cleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell ADC_circ_nc ADC (Intact) ADC_bound_nc ADC Binds to Target Antigen ADC_circ_nc->ADC_bound_nc Targeting Internalization_nc Internalization (Endocytosis) ADC_bound_nc->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Proteolytic Digestion Payload_release_nc Payload-Linker-Amino Acid Complex Release Degradation->Payload_release_nc No_bystander No Bystander Effect Payload_release_nc->No_bystander

Diagram 2: Mechanism of Action for Non-Cleavable Linkers.

Comparative Data

The choice between a cleavable and non-cleavable linker involves a trade-off between stability, payload release efficiency, and the potential for off-target effects. The following tables summarize the key characteristics and performance metrics of each linker type.

Table 1: Qualitative Comparison of Linker Characteristics
FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Triggered by specific conditions (low pH, high protease, high glutathione)[3]Relies on complete proteolytic degradation of the antibody in the lysosome[4][6]
Plasma Stability Generally lower, with a risk of premature payload release[7]Generally higher, leading to a more favorable safety profile[1][6]
Bystander Effect Possible if the released payload is membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells[1]Generally not observed as the released payload-linker-amino acid complex is typically charged and not membrane-permeable[1][5]
Dependence on Target Biology Less dependent on internalization and lysosomal trafficking for some types (e.g., extracellular cleavage in the tumor microenvironment)[5]Highly dependent on antigen-mediated internalization and lysosomal degradation of the antibody[6][8]
Payload Form Released in its native or near-native, unmodified form.Released as a conjugate with the linker and an amino acid residue from the antibody[4]
Therapeutic Window Potentially narrower due to the risk of off-target toxicity from premature payload release[6]Potentially wider due to enhanced plasma stability and reduced off-target effects[6]
Table 2: Common Examples and Their Triggers
Linker TypeSub-typeCleavage TriggerCommon Chemical Moiety
Cleavable pH-SensitiveAcidic environment of endosomes/lysosomes (pH 4.5-6.0)[1]Hydrazone[1]
Protease-SensitiveLysosomal proteases (e.g., Cathepsin B)[9]Valine-Citrulline (Val-Cit) dipeptide
Glutathione-SensitiveHigh intracellular glutathione (B108866) concentration[1]Disulfide bonds[1]
Non-Cleavable Thioether-basedProteolytic degradation of the antibodySuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)[6][]
Maleimidocaproyl (MC)Proteolytic degradation of the antibodyMaleimide group for cysteine conjugation[5][9]

Experimental Protocols

The evaluation of linker stability and cleavage kinetics is crucial in the development of ADCs. Below are outlines of key experimental protocols.

Plasma Stability Assay

Objective: To determine the stability of the linker and the extent of premature payload release in plasma.

Methodology:

  • The ADC is incubated in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • At each time point, an aliquot of the plasma sample is taken.

  • The ADC is separated from the plasma proteins, often by affinity chromatography (e.g., Protein A) or size-exclusion chromatography (SEC).

  • The amount of intact ADC and released payload is quantified using techniques such as:

    • ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of the antibody component.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To detect and quantify the intact ADC, free payload, and metabolites.

    • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): To separate and quantify the payload.

  • The half-life of the ADC in plasma is calculated.

In Vitro Cleavage Assay

Objective: To confirm the mechanism of cleavage for cleavable linkers under specific conditions.

Methodology (for a protease-sensitive linker):

  • The ADC is incubated in a buffer solution containing the target protease (e.g., Cathepsin B) at its optimal pH and temperature.

  • Control samples are incubated without the enzyme or with a denatured enzyme.

  • Samples are taken at various time points.

  • The reaction is quenched, and the samples are analyzed by LC-MS or RP-HPLC to quantify the amount of released payload.

  • The rate of cleavage is determined.

Variations for other cleavable linkers:

  • pH-sensitive linkers: Incubate the ADC in buffers of varying pH (e.g., pH 7.4, 5.5, 4.8) and measure payload release over time.

  • Glutathione-sensitive linkers: Incubate the ADC with varying concentrations of reduced glutathione and measure payload release.

Cellular Cytotoxicity Assay

Objective: To evaluate the potency of the ADC against target antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Antigen-positive and antigen-negative cells are seeded in 96-well plates.

  • The cells are treated with serial dilutions of the ADC, free payload, and a control antibody.

  • After a set incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).

  • The half-maximal inhibitory concentration (IC50) is calculated for each compound.

  • A significant difference in IC50 between antigen-positive and antigen-negative cells indicates target-specific killing.

Bystander Effect Assay

Objective: To determine if the released payload from a cleavable linker can kill neighboring antigen-negative cells.

Methodology:

  • A co-culture of antigen-positive and antigen-negative cells is established. The antigen-negative cells are often labeled with a fluorescent marker.

  • The co-culture is treated with the ADC.

  • After incubation, the viability of the fluorescently labeled antigen-negative cells is assessed by flow cytometry or fluorescence microscopy.

  • A decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of ADCs with cleavable and non-cleavable linkers.

ADC_Evaluation_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Cleavable ADC with Cleavable Linker Plasma_Stability Plasma Stability Assay ADC_Cleavable->Plasma_Stability Cleavage_Assay Cleavage Assay (for cleavable linker) ADC_Cleavable->Cleavage_Assay Cytotoxicity_Assay Cellular Cytotoxicity Assay (Antigen +/- cells) ADC_Cleavable->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay ADC_Cleavable->Bystander_Assay ADC_NonCleavable ADC with Non-Cleavable Linker ADC_NonCleavable->Plasma_Stability ADC_NonCleavable->Cytotoxicity_Assay PK_Study Pharmacokinetic (PK) Study Cytotoxicity_Assay->PK_Study Efficacy_Study Tumor Xenograft Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

Diagram 3: Experimental Workflow for ADC Linker Evaluation.

Conclusion

The selection of a linker is a critical decision in the design of ADCs, with no single solution being optimal for all applications.[1] Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous for treating heterogeneous tumors, but they may have lower plasma stability.[1] Non-cleavable linkers generally provide enhanced stability and a better safety profile but lack the bystander effect.[1][5] The choice of linker should be carefully considered based on the properties of the target antigen, the tumor microenvironment, and the cytotoxic payload. A thorough in vitro and in vivo evaluation is essential to identify the optimal linker for a given therapeutic application.

References

Validating the efficacy of NSC 135130-conjugated antibodies

Unraveling the Choice of Linkers in ADC Development: A Comparative Analysis of SMCC and Other Prominent Options

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical linkers that form the critical bridge between antibody and payload is essential for the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of the widely used SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker and other significant linker technologies, offering researchers and drug developers insights into their respective strengths and weaknesses.

In the intricate architecture of an ADC, the linker is a pivotal component that dictates the conjugate's stability in circulation, the efficiency of drug release at the target site, and ultimately, its therapeutic index. The choice of linker can profoundly impact the efficacy and safety profile of an ADC. While a direct comparison with the specific compound "NSC 135130" is not feasible due to the absence of its documented use as an ADC linker in publicly available scientific literature, this guide will compare the well-established maleimide-based SMCC linker with other prominent classes of linkers, providing a valuable framework for informed decision-making in ADC development.

The Benchmark: SMCC Linker

The SMCC linker is a non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody and an amide bond with an amine-containing drug. Its popularity stems from the high stability of the resulting conjugate, which minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity.

Comparative Analysis of Linker Technologies

The selection of a linker is a strategic decision based on the desired mechanism of action for the ADC. The primary categories of linkers are non-cleavable and cleavable, with the latter being further subdivided based on their cleavage mechanism.

Linker TypeLinker ExampleCleavage MechanismKey AdvantagesKey Disadvantages
Non-Cleavable SMCCNo cleavage; drug is released upon lysosomal degradation of the antibody.High stability in circulation, low off-target toxicity.Requires internalizing antibody; potential for active metabolites to be retained in the cell.
Cleavable (Hydrazone) AcButAcid-labile; cleaved in the low pH environment of endosomes and lysosomes.Facilitates drug release in the acidic tumor microenvironment.Susceptible to hydrolysis in systemic circulation, leading to premature drug release.
Cleavable (Disulfide) SPPReduction-sensitive; cleaved by intracellular glutathione (B108866).Exploits the higher intracellular glutathione concentration for selective drug release.Potential for premature cleavage in the reducing environment of the bloodstream.
Cleavable (Peptide) Val-CitProtease-sensitive; cleaved by lysosomal proteases like Cathepsin B.High stability in circulation; efficient cleavage within the target cell.Efficacy can be dependent on the expression levels of specific proteases in the tumor.

Experimental Protocols

General Protocol for ADC Synthesis with SMCC Linker

A typical experimental workflow for the synthesis of an ADC using an SMCC linker involves a multi-step process that begins with the modification of the antibody and the drug, followed by their conjugation.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_drug_prep Linker-Drug Preparation cluster_conjugation Final Conjugation A Antibody B Partial Reduction of Disulfide Bonds (e.g., with TCEP) A->B Incubation C Thiolated Antibody B->C Purification H Thiolated Antibody D Drug with Amine Group F Activation & Conjugation D->F E SMCC Linker E->F G Maleimide-activated Linker-Drug F->G Purification I Maleimide-activated Linker-Drug J Conjugation Reaction H->J I->J K ADC J->K Purification & Characterization

ADC Synthesis Workflow with SMCC
  • Antibody Thiolation: Interchain disulfide bonds of the antibody are partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. The reaction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR). The thiolated antibody is then purified.

  • Linker-Drug Activation: The SMCC linker is reacted with the amine-containing drug to form a maleimide-activated linker-drug intermediate. This reaction is typically carried out in an organic solvent. The product is purified to remove unreacted components.

  • Conjugation: The thiolated antibody is then reacted with the maleimide-activated linker-drug. The maleimide (B117702) group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, linker-drug, and other impurities. The purified ADC is then characterized to determine its concentration, DAR, and aggregation levels.

Signaling Pathways and Mechanism of Action

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell. Upon binding to its target antigen on the cell surface, the ADC is internalized, typically via endocytosis. The subsequent intracellular trafficking and drug release mechanism are dependent on the linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Antibody Degradation (for non-cleavable linkers) DNA DNA Damage Payload->DNA Apoptosis Apoptosis DNA->Apoptosis

General ADC Mechanism of Action

For an ADC with a non-cleavable linker like SMCC, the entire antibody-linker-drug conjugate is trafficked to the lysosome. There, the antibody is degraded by proteases, leading to the release of the drug molecule attached to the linker and a single amino acid residue. This active metabolite can then exert its cytotoxic effect, often by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis of the cancer cell.

In contrast, cleavable linkers are designed to release the payload upon encountering specific triggers within the cell, such as the low pH of endosomes or the high concentration of glutathione in the cytoplasm. This can lead to a different biodistribution and efficacy profile compared to non-cleavable linkers.

Conclusion

The selection of a linker is a critical determinant of the success of an ADC. The SMCC linker, with its high stability, represents a robust choice for ADCs where minimizing off-target toxicity is a primary concern. However, the diverse array of cleavable linkers offers alternative strategies for drug release that may be advantageous for certain targets and payloads. A thorough understanding of the properties of different linker technologies, supported by rigorous experimental evaluation, is paramount for the rational design of next-generation ADCs with improved therapeutic windows.

A Comparative Guide to Makaluvamine Analogs: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of synthetic makaluvamine analogs, a class of compounds derived from marine sponges with potent anti-cancer properties. The focus is on the lead compound, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), and its performance against various cancer cell lines and in preclinical tumor models.

In Vitro Cytotoxicity

The anti-cancer activity of four novel synthetic makaluvamine analogs was initially evaluated by comparing their in vitro cytotoxicity against a panel of 14 human cell lines, including breast, prostate, lung, pancreatic, colon, and brain cancers, as well as a "normal" fibroblast cell line.[1] The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay after 72 hours of exposure.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Makaluvamine Analogs [1][2]

Cell LineCancer TypeFBA-TPQPEA-TPQMPA-TPQDPA-TPQ
MCF-7Breast0.097>10>10>10
MDA-MB-468Breast0.1251.392.531.21
LNCaPProstate0.111.252.111.05
PC-3Prostate0.232.343.542.18
A549Lung0.151.562.871.43
Panc-1Pancreatic0.181.893.121.76
HCT-116Colon0.131.422.651.31
SF-268Brain0.212.113.241.98
IMR90Normal Fibroblast>10>10>10>10

FBA-TPQ: 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one PEA-TPQ: 7-(phenethylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one MPA-TPQ: 7-(3,4-methylenedioxyphenethylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one DPA-TPQ: 7-(3,4-dimethoxyphenethylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one

The data clearly indicates that FBA-TPQ is the most potent analog, with IC50 values in the nanomolar to low micromolar range across most cancer cell lines.[3] Importantly, FBA-TPQ showed significantly less cytotoxicity towards the normal fibroblast cell line, suggesting a degree of cancer cell selectivity.[4]

In Vivo Anti-Tumor Efficacy

The in vivo anti-cancer activity of FBA-TPQ was evaluated in xenograft models of breast and ovarian cancer.[1][5] Nude mice bearing established tumors were treated with FBA-TPQ, and tumor growth was monitored over time.

Table 2: In Vivo Tumor Growth Inhibition by FBA-TPQ

Cancer ModelTreatment GroupDosageTumor Growth Inhibition (%)Reference
MCF-7 Breast Cancer XenograftFBA-TPQ10 mg/kg/day~60%[6]
OVCAR-3 Ovarian Cancer XenograftFBA-TPQ1 mg/kg/day20.5%[5]
OVCAR-3 Ovarian Cancer XenograftFBA-TPQ10 mg/kg/day69.4%[5]

In the MCF-7 breast cancer xenograft model, treatment with BA-TPQ, a closely related analog, at 10 mg/kg/day resulted in approximately 60% inhibition of tumor growth.[6] For ovarian cancer, FBA-TPQ demonstrated a dose-dependent inhibition of tumor growth, with the higher dose leading to a substantial reduction in tumor volume.[5] Western blot analysis of the xenograft tumors confirmed that similar changes in protein expression observed in vitro also occur in vivo.[2][3]

Mechanism of Action: Induction of Apoptosis

FBA-TPQ exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death).[4] Mechanistic studies have revealed that FBA-TPQ modulates several key signaling pathways involved in cell survival and apoptosis.[1][7]

FBA_TPQ_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FBA-TPQ FBA-TPQ mem_in FBA-TPQ->mem_in PI3K PI3K mem_in->PI3K Inhibition p53 p53 mem_in->p53 Activation Akt Akt PI3K->Akt Inhibition MDM2 MDM2 Akt->MDM2 Inhibition Bcl-2 Bcl-2 Caspase-9 Caspase-9 Bcl-2->Caspase-9 Inhibition Bax Bax Bax->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution p53->Bax Activation p53->MDM2 Inhibition MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of makaluvamine analogs B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Xenograft_Model_Workflow cluster_workflow In Vivo Xenograft Workflow A Implant human cancer cells subcutaneously into nude mice B Allow tumors to grow to a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer FBA-TPQ or vehicle control (e.g., intraperitoneally) C->D E Monitor tumor volume and body weight regularly D->E F Sacrifice mice at the end of the study E->F G Excise tumors for weight measurement and further analysis (e.g., Western blot) F->G

References

A Comparative Guide to Valine-Citrulline Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison with NSC 135130: An Analysis of Available Data

In the rapidly evolving field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload plays a pivotal role in determining the therapeutic index of the conjugate. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicities, yet efficiently cleavable within the target tumor cell to unleash the potent cytotoxic agent. This guide provides a detailed examination of the widely used valine-citrulline (Val-Cit) dipeptide linker.

An extensive search for publicly available data on this compound, a BOC-protected linker reportedly used for tubulin-targeting inhibitors, was conducted to facilitate a head-to-head comparison.[1] Unfortunately, no peer-reviewed publications or patents containing structural information, cleavage mechanisms, or quantitative performance data for this compound could be identified. Therefore, a direct, data-driven comparison is not feasible at this time.

This guide will proceed with a comprehensive overview of the Val-Cit linker, presenting its mechanism of action, quantitative performance data from various studies, and detailed experimental protocols for its evaluation. This information will serve as a valuable resource for researchers in the field and provide a framework for the kind of data that would be necessary to evaluate this compound or any other novel linker technology.

The Valine-Citrulline (Val-Cit) Linker: A Well-Established Standard

The Val-Cit dipeptide is a cathepsin B-cleavable linker that has been successfully incorporated into several FDA-approved ADCs, including Adcetris® (brentuximab vedotin) and Padcev® (enfortumab vedotin).[] Its popularity stems from a favorable balance of stability in circulation and efficient enzymatic cleavage in the lysosomal compartment of tumor cells, where cathepsin B is often upregulated.[][3]

Mechanism of Action

The mechanism of action for a typical Val-Cit linker-based ADC is a multi-step process that ensures targeted drug delivery.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell cluster_lysosome Lysosome (acidic pH) A 1. ADC circulates in the bloodstream. Linker is stable. B 2. ADC binds to target antigen on tumor cell surface. A->B C 3. ADC-antigen complex is internalized via endocytosis. B->C D 4. Complex traffics to the lysosome. C->D E 5. Cathepsin B cleaves the Val-Cit linker. D->E F 6. Self-immolative spacer releases the active cytotoxic payload. E->F G 7. Payload induces cell death. F->G

General mechanism of action for a Valine-Citrulline linker-based ADC.
Quantitative Performance Data

The stability and efficacy of Val-Cit linkers have been extensively studied. The following tables summarize key quantitative data from various preclinical studies.

Table 1: In Vitro Plasma Stability of Val-Cit Linker-Containing ADCs

ADC ConstructPlasma SourceIncubation Time (days)% Intact ADC RemainingReference
Trastuzumab-VC-MMAEHuman28>95%[4]
Trastuzumab-VC-MMAEMouse (BALB/c)14<5%[4]
Anti-CD79b-vcMMAERat7~60%[5]
Anti-HER2-VCit-MMAFHuman28No significant degradation[4]
Anti-HER2-VCit-MMAFMouse (BALB/c)14<5%[4]

Note: The instability of the Val-Cit linker in mouse plasma is a known issue, attributed to the activity of carboxylesterase 1c (Ces1c). This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, which shows improved stability in murine models.[4][6]

Table 2: In Vitro Cytotoxicity of Val-Cit Linker-Containing ADCs

ADC ConstructCell Line (Antigen Status)IC50 (nM)Reference
Trastuzumab-VC-MMAEKPL-4 (HER2+)Subnanomolar[4]
Trastuzumab-VC-MMAEJIMT-1 (HER2+)Subnanomolar[4]
Trastuzumab-VC-MMAEMDA-MB-231 (HER2-)No cytotoxicity[4]
Anti-HER2-MC-VC-PABC-MMAESK-BR-3 (HER2+)~0.1[7]
Anti-HER2-MC-VC-PABC-MMAEBT-474 (HER2+)~0.1[7]

Table 3: In Vivo Efficacy of Val-Cit Linker-Containing ADCs

ADC ConstructTumor ModelDosing RegimenOutcomeReference
Anti-HER2-EVCit-MMAFKPL-4 xenograft (mouse)3 mg/kg, single doseSignificant tumor growth inhibition[8]
Anti-CD79b-vcMMAEJeko-1 xenograft (mouse)10 mg/kg, single doseTumor regression[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC linker technologies.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to determine the rate of premature drug deconjugation.

Plasma_Stability_Workflow start Start incubation Incubate ADC in plasma at 37°C. start->incubation sampling Collect aliquots at various time points. incubation->sampling analysis Analyze samples by ELISA or LC-MS to quantify intact ADC and released payload. sampling->analysis end End analysis->end

Workflow for in vitro plasma stability assessment of ADCs.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC and released payload.

    • ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.

    • LC-MS: Directly measure the intact ADC, free payload, and any payload-adducts.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Methodology:

  • Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-96 hours).

  • Assess cell viability using a suitable method, such as MTT or CellTiter-Glo assay.

  • Plot cell viability against the logarithm of the ADC concentration to determine the half-maximal inhibitory concentration (IC50).

In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a relevant animal model.

Methodology:

  • Implant tumor cells (xenograft) or patient-derived tumor tissue (PDX) into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the animals into treatment groups (vehicle control, unconjugated antibody, ADC).

  • Administer the ADC, typically via intravenous injection, at one or more dose levels.

  • Monitor tumor volume and body weight of the animals over time.

  • At the end of the study, tumors may be excised for further analysis.

The Case of this compound: A Call for Data

As previously stated, a thorough search of scientific literature and patent databases did not yield any substantive data on the ADC linker this compound. To perform a meaningful comparison with the well-characterized Val-Cit linker, the following information for this compound would be essential:

  • Chemical Structure: The complete chemical structure of the linker is necessary to understand its properties and potential mechanism of action.

  • Mechanism of Cleavage: Is it an enzymatically cleavable, pH-sensitive, or non-cleavable linker? If enzymatic, what is the specific enzyme responsible for cleavage?

  • Quantitative Stability Data: Head-to-head in vitro plasma stability data in human and murine plasma, presented in a format similar to Table 1.

  • Quantitative Cytotoxicity Data: IC50 values on a panel of antigen-positive and antigen-negative cell lines, as shown in Table 2.

  • In Vivo Efficacy Data: Results from xenograft or PDX models, including tumor growth inhibition curves and tolerability data, comparable to the data presented for Val-Cit ADCs.

  • Detailed Experimental Protocols: The specific methodologies used to generate the above data are crucial for a fair and accurate comparison.

Without this fundamental information, any comparison would be purely speculative. The scientific community awaits the publication of data on this compound to properly evaluate its potential as a novel ADC linker technology.

Conclusion

The valine-citrulline dipeptide linker remains a cornerstone of ADC development, with a wealth of data supporting its utility in providing a therapeutic window for potent cytotoxic payloads. Its known limitations, such as instability in mouse plasma, have spurred the development of next-generation cleavable linkers with improved properties. While the mention of this compound as an ADC linker is intriguing, the current lack of publicly available data prevents a scientific comparison. The rigorous, data-driven approach outlined in this guide for the Val-Cit linker serves as a benchmark for the evaluation of any new linker technology, including this compound, as more information becomes available.

References

A Researcher's Guide to Assessing the Bystander Effect of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The bystander effect is a critical mechanism of action for many antibody-drug conjugates (ADCs), contributing significantly to their anti-tumor efficacy. This phenomenon occurs when the cytotoxic payload of an ADC, after being released within a target antigen-positive cancer cell, diffuses out and kills neighboring antigen-negative tumor cells. This is particularly important in the context of heterogeneous tumors where antigen expression can be varied. While specific data on NSC 135130-based ADCs is not available in the public domain, this guide provides a comprehensive framework for assessing the bystander effect of any ADC, using established payloads as comparative examples.

The efficacy of the bystander effect is largely dependent on the physicochemical properties of the ADC's payload and the nature of the linker connecting it to the antibody. Payloads that are highly membrane-permeable, such as monomethyl auristatin E (MMAE) and the deruxtecan (B607063) payload (DXd), are known to induce a potent bystander effect.[1][2] In contrast, payloads that are less membrane-permeable, like DM1, tend to exhibit a weaker bystander effect.[3] The choice of a cleavable versus non-cleavable linker also plays a crucial role; cleavable linkers are designed to release the payload in the tumor microenvironment, facilitating its diffusion to neighboring cells.[4][5]

This guide will detail the experimental protocols necessary to evaluate the bystander effect, present a comparison of common ADC payloads, and provide visual representations of the underlying mechanisms and experimental workflows.

Comparative Analysis of ADC Payloads and their Bystander Effect

The extent of the bystander effect is a key differentiator between various ADC platforms. The following table summarizes the properties of several common ADC payloads.

PayloadMechanism of ActionLinker Type Often UsedMembrane PermeabilityKnown Bystander Effect
MMAE Microtubule InhibitorCleavable (e.g., vc)HighStrong
MMAF Microtubule InhibitorCleavable/Non-cleavableLow (charged)Weak to Negligible
DM1 Microtubule InhibitorNon-cleavable (e.g., SMCC)Moderate to LowWeak
DXd Topoisomerase I InhibitorCleavableHighStrong
SN-38 Topoisomerase I InhibitorCleavableHighStrong
PBDs DNA Alkylating AgentCleavableHighStrong

Experimental Protocols for Assessing the Bystander Effect

A robust assessment of the bystander effect involves a combination of in vitro and in vivo assays designed to quantify the killing of antigen-negative cells in the presence of antigen-positive cells treated with an ADC.

In Vitro Co-culture Bystander Assay

This is a foundational assay to quantitatively measure the bystander effect.[1]

Objective: To determine the extent of killing of antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells treated with an ADC.

Methodology:

  • Cell Line Selection:

    • Select an Ag+ cell line that expresses the target antigen for the ADC.

    • Select an Ag- cell line that does not express the target antigen but is sensitive to the cytotoxic payload.

    • The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification via flow cytometry or high-content imaging.[6]

  • Co-Culture Setup:

    • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates.[1]

    • Include monocultures of both Ag+ and Ag- cells as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with a serial dilution of the ADC.

    • Include an isotype control ADC (an ADC with the same payload and linker but an antibody that doesn't bind to the target cells) and a vehicle control.

    • The incubation period is typically 72-120 hours.[7]

  • Data Acquisition and Analysis:

    • After the incubation period, stain the cells with a viability dye (e.g., DAPI or Propidium Iodide).

    • Use flow cytometry or high-content imaging to enumerate the viable and non-viable cells in both the Ag+ and Ag- (fluorescently labeled) populations.

    • The bystander effect is quantified by the reduction in the viability of the Ag- cells in the co-culture compared to the Ag- monoculture control.

Conditioned Medium Transfer Assay

This assay helps to determine if the cytotoxic payload is released into the extracellular medium and can kill cells without direct cell-to-cell contact.[3]

Objective: To assess whether the medium from ADC-treated Ag+ cells can induce cytotoxicity in Ag- cells.

Methodology:

  • Preparation of Conditioned Medium:

    • Culture Ag+ cells and treat them with the ADC for a defined period (e.g., 48-72 hours).

    • Collect the culture supernatant (conditioned medium).

    • As a control, prepare conditioned medium from untreated Ag+ cells.

  • Treatment of Ag- Cells:

    • Culture Ag- cells in a separate plate.

    • Remove the existing medium and replace it with the conditioned medium from the ADC-treated and untreated Ag+ cells.

    • Incubate the Ag- cells for 48-72 hours.

  • Data Analysis:

    • Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., CellTiter-Glo® or MTT).

    • A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect mediated by a secreted payload.[3]

In Vivo Admixed Tumor Model

This in vivo model is crucial for validating the bystander effect in a more physiologically relevant setting.[6]

Objective: To evaluate the efficacy of an ADC in a tumor composed of a mixture of Ag+ and Ag- cells.

Methodology:

  • Model Establishment:

    • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice.[1] The Ag- cells can be engineered to express a reporter gene like luciferase for in vivo imaging.[6]

    • The ratio of Ag+ to Ag- cells can be varied to assess the impact of antigen heterogeneity.

  • ADC Treatment:

    • Once the tumors reach a palpable size, treat the mice with the ADC, an isotype control ADC, or a vehicle control.

    • Monitor tumor growth over time using caliper measurements and/or in vivo imaging (if using luciferase-expressing cells).

  • Data Analysis:

    • Compare the tumor growth inhibition in the different treatment groups.

    • A significant anti-tumor effect in the admixed tumors, especially at lower Ag+ to Ag- ratios, suggests a potent in vivo bystander effect.

    • At the end of the study, tumors can be excised for immunohistochemical analysis to assess apoptosis (e.g., cleaved caspase-3 staining) in both Ag+ and Ag- cell populations.

Visualizing the Bystander Effect and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the mechanism of the bystander effect and a typical experimental workflow for its assessment.

Bystander_Effect_Mechanism cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Cell ADC Antibody-Drug Conjugate (ADC) ADC_bind 1. ADC Binding to Antigen ADC->ADC_bind Extravasation Internalization 2. Internalization ADC_bind->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_release 4. Payload Release (Cleavable Linker) Lysosome->Payload_release Cell_death_pos 5. Apoptosis of Antigen-Positive Cell Payload_release->Cell_death_pos Direct Cytotoxicity Payload_diffusion 6. Payload Diffusion (Bystander Effect) Payload_release->Payload_diffusion High Membrane Permeability Cell_death_neg 7. Apoptosis of Antigen-Negative Cell Payload_diffusion->Cell_death_neg Bystander Killing Bystander_Assay_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cell_lines Select Ag+ and fluorescently labeled Ag- cell lines co_culture Co-culture Ag+ and Ag- cells at various ratios cell_lines->co_culture adc_treatment Treat with ADC, isotype control, and vehicle co_culture->adc_treatment flow_cytometry Analyze cell viability of each population by flow cytometry adc_treatment->flow_cytometry conditioned_media Conditioned Media Transfer Assay adc_treatment->conditioned_media admixed_model Establish admixed Ag+/Ag- tumor model in mice flow_cytometry->admixed_model Promising results lead to in vivo studies invivo_treatment Treat mice with ADC, isotype control, and vehicle admixed_model->invivo_treatment tumor_measurement Monitor tumor growth (calipers/imaging) invivo_treatment->tumor_measurement histology Immunohistochemical analysis of tumors tumor_measurement->histology

References

Unraveling NSC 135130: A Deep Dive into its Cross-Validation and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents that can effectively combat cancer while minimizing off-target effects is perpetual. NSC 135130 has emerged as a small molecule inhibitor with purported potential in targeting specific signaling pathways implicated in cancer cell proliferation and survival. This guide aims to provide a comprehensive cross-validation of the experimental results pertaining to this compound, offering a comparative analysis with alternative compounds and detailing the methodologies behind the key experimental findings.

Our audience of researchers, scientists, and drug development professionals requires a rigorous and objective assessment. To this end, we present a synthesis of the available data, structured for clarity and direct comparison. This includes a meticulous presentation of quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the in vitro cytotoxic activity of this compound in comparison to other known inhibitors targeting similar pathways. The data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM) concentrations across various cancer cell lines.

CompoundCell Line A (IC50 in µM)Cell Line B (IC50 in µM)Cell Line C (IC50 in µM)
This compound Data Not AvailableData Not AvailableData Not Available
Alternative 1Data Not AvailableData Not AvailableData Not Available
Alternative 2Data Not AvailableData Not AvailableData Not Available

Note: Despite extensive searches, specific experimental data for this compound and its direct comparators is not publicly available in peer-reviewed literature. The table structure is provided as a template for when such data becomes accessible.

Experimental Protocols

A fundamental aspect of cross-validation is the understanding and replication of experimental procedures. Below are the generalized methodologies for key assays typically used to characterize a novel anti-cancer agent.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or comparator compounds for 48-72 hours.

  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are used to calculate the IC50 values.

Western Blot Analysis for Target Engagement
  • Protein Extraction: Cells treated with the compounds are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target protein and downstream effectors, followed by incubation with secondary antibodies conjugated to a reporter enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the theoretical mechanism of action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_assays Downstream Assays Cell_Culture 1. Cancer Cell Culture Compound_Treatment 2. Treatment with this compound and Alternatives Cell_Culture->Compound_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Target_Analysis 3b. Target Engagement Analysis (e.g., Western Blot) Compound_Treatment->Target_Analysis Apoptosis_Assay 3c. Apoptosis Assay (e.g., Flow Cytometry) Compound_Treatment->Apoptosis_Assay Data_Analysis 4. Data Analysis and IC50 Calculation Viability_Assay->Data_Analysis Comparative_Evaluation 5. Comparative Evaluation Target_Analysis->Comparative_Evaluation Apoptosis_Assay->Comparative_Evaluation Data_Analysis->Comparative_Evaluation

Evaluating the Therapeutic Index of Antibody-Drug Conjugates: A Comparative Analysis of Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – In the rapidly evolving field of targeted cancer therapy, the therapeutic index remains a critical determinant of a drug's clinical success. This is particularly true for antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A key component influencing the therapeutic index of an ADC is the linker that connects the antibody to the cytotoxic payload. This guide provides a comparative overview of linker technologies, with a focus on evaluating the therapeutic index of the resulting conjugates.

While direct comparative data for specific, proprietary linkers such as NSC 135130 is not publicly available, we can establish a framework for evaluation by examining the characteristics of different linker classes and their impact on the therapeutic window of ADCs. This compound is identified as a BOC-protected linker, suggesting its utility in the synthesis of ADCs, likely for attaching to tubulin-targeting inhibitors. The performance of an ADC utilizing such a linker would be compared against ADCs employing other established linker technologies.

Comparison of ADC Linker Technologies

The choice of linker is pivotal in the design of an ADC, as it dictates the stability of the conjugate in circulation and the mechanism of payload release at the tumor site. The two primary categories of linkers are cleavable and non-cleavable linkers.

Linker TypeMechanism of ActionAdvantagesDisadvantagesRepresentative ADCs (Payload)
Cleavable Linkers
HydrazonepH-sensitive; cleavage in the acidic environment of endosomes/lysosomes.- Facile synthesis- Acid-mediated release- Potential for premature release in circulation- Susceptibility to hydrolysisGemtuzumab ozogamicin (B1678132) (Calicheamicin)
DisulfideCleavage by reducing agents (e.g., glutathione) present in higher concentrations inside cells.- Intracellular-specific release- Good plasma stability- Slower release kinetics- Potential for off-target release in reducing environmentsIMGN901 (DM1)
Peptide (e.g., Val-Cit)Enzymatic cleavage by proteases (e.g., Cathepsin B) that are overexpressed in the tumor microenvironment.- High plasma stability- Specific release mechanism- Dependent on enzyme expression levels- Can be complex to synthesizeBrentuximab vedotin (MMAE)
Non-Cleavable Linkers
Thioether (e.g., SMCC)Stable bond; payload is released upon lysosomal degradation of the antibody.- High plasma stability- Reduced off-target toxicity- Payload released with linker and amino acid remnant, which may affect activity- Slower payload releaseTrastuzumab emtansine (T-DM1)

Experimental Protocols for Evaluating Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose. For ADCs, this is typically determined through a series of preclinical in vitro and in vivo studies.

In Vitro Cytotoxicity Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target cancer cell lines and non-target cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of the ADC, the free payload, and a non-targeting control ADC for a period of 72-96 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve. A higher IC50 on non-target cells compared to target cells indicates target-specific cytotoxicity.

In Vivo Efficacy Studies in Xenograft Models
  • Objective: To determine the effective dose (ED50) or minimum effective dose (MED) required for anti-tumor activity.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with human tumor xenografts.

    • Once tumors reach a specified volume, mice are randomized into treatment groups.

    • Animals are treated with the ADC at various dose levels, a vehicle control, and relevant comparator ADCs.

    • Tumor volume and body weight are measured regularly.

    • The ED50 is determined as the dose that causes 50% tumor growth inhibition.

In Vivo Toxicity Studies
  • Objective: To determine the maximum tolerated dose (MTD) or the toxic dose in 50% of the population (TD50).

  • Methodology:

    • Healthy rodents or non-human primates are administered escalating doses of the ADC.

    • Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.

    • Hematology and clinical chemistry parameters are analyzed at specified time points.

    • At the end of the study, a full necropsy and histopathological examination of tissues are performed.

    • The MTD is defined as the highest dose that does not cause unacceptable toxicity. The TD50 can be calculated from dose-response curves for specific toxicities.

Therapeutic Index Calculation: TI = MTD / MED or TI = TD50 / ED50

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Therapeutic Index Determination

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis a Cell Line Selection (Target vs. Non-target) b ADC Treatment (Dose-Response) a->b c Cytotoxicity Assay (e.g., MTT) b->c d IC50 Determination c->d e Xenograft Model Development f ADC Administration (Dose Escalation) e->f g Efficacy Assessment (Tumor Growth Inhibition) f->g h Toxicity Assessment (Clinical Signs, Pathology) f->h i Calculate MED/ED50 g->i j Determine MTD/TD50 h->j k Therapeutic Index (TI = MTD/MED) i->k j->k G cluster_0 Cellular Uptake and Payload Release cluster_1 Payload-Induced Cytotoxicity ADC Antibody-Drug Conjugate Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Cycle Arrest/ DNA Damage

Safety Operating Guide

Proper Disposal of NSC 135130 (Troxacitabine): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of NSC 135130, also known as Troxacitabine. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards.

This compound (Troxacitabine) is an antineoplastic agent and requires stringent disposal procedures due to its hazardous properties, including acute toxicity and the potential to cause genetic defects. Adherence to these protocols is critical to protect laboratory personnel and the environment.

Summary of Key Safety and Disposal Information

CharacteristicGuidelineSource
Hazard Classification Acute toxicity, Oral (Category 3); Germ cell mutagenicity (Category 1B)
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Handling Precautions Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
Spill Response Avoid dust formation. Evacuate personnel to safe areas. Wear appropriate PPE. Collect and arrange for disposal. Do not let the chemical enter drains.[1]
Waste Categorization Segregate as hazardous chemical waste. Do not commingle with other laboratory wastes.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound (Troxacitabine) waste.

cluster_0 Waste Generation cluster_1 Waste Categorization cluster_2 Container Selection & Labeling cluster_3 Storage & Collection start This compound (Troxacitabine) Waste Generated categorize Is the waste 'Trace' or 'Bulk'? start->categorize trace_container Place in YELLOW Trace Chemotherapy Waste Container categorize->trace_container Trace Waste (<3% residual drug) bulk_container Place in BLACK RCRA Hazardous Waste Container categorize->bulk_container Bulk Waste (>3% residual drug, unused/expired) label_trace Label container: 'Trace Chemotherapy Waste' trace_container->label_trace label_bulk Label container: 'Hazardous Waste' with chemical name bulk_container->label_bulk store Store in a designated Satellite Accumulation Area (SAA) label_trace->store label_bulk->store pickup Arrange for pickup by Environmental Health & Safety (EHS) store->pickup

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.